molecular formula C8H14N2O B183466 4-Morpholinebutanenitrile CAS No. 5807-11-4

4-Morpholinebutanenitrile

Cat. No.: B183466
CAS No.: 5807-11-4
M. Wt: 154.21 g/mol
InChI Key: DNHBZJPTXSALLZ-UHFFFAOYSA-N
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Description

4-Morpholinebutanenitrile is a valuable chemical building block in drug discovery and organic synthesis, incorporating two privileged structural motifs: the morpholine ring and the nitrile functional group. The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, known to enhance the potency and modulate the pharmacokinetic properties of lead compounds through interactions with target proteins . It is a common feature in molecules undergoing clinical trials and is found in marketed pharmaceuticals, including certain antibiotic and anticancer agents . Concurrently, the nitrile group serves as a versatile bioisostere, capable of improving binding affinity and metabolic stability. It can engage in key intermolecular interactions with biological targets, such as forming hydrogen bonds and dipole-dipole interactions, which are critical for inhibitory activity . The integration of these features into a single molecule makes this compound a particularly useful precursor for developing novel therapeutic agents. Researchers can utilize this compound as a synthetic intermediate to access more complex structures for screening against a range of biological targets. Its structure is analogous to other nitrophenyl-thiomorpholine precursors employed in developing kinase inhibitors, reverse transcriptase inhibitors, and agents with antifungal or antimycobacterial activity . This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h1-2,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHBZJPTXSALLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303900
Record name 4-Morpholinebutanenitrile
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5807-11-4
Record name 4-Morpholinebutanenitrile
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Morpholinebutanenitrile
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Record name 4-MORPHOLINEBUTYRONITRILE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of novel compounds is paramount. This guide provides a detailed overview of 4-Morpholinebutanenitrile, a morpholine derivative with potential applications in chemical synthesis and pharmaceutical research.

Core Chemical Properties

This compound, with the chemical formula C₈H₁₄N₂O, is a member of the morpholine family.[1] Its molecular structure consists of a morpholine ring linked to a butyronitrile group. A summary of its key identifiers and computed properties is provided below.

IdentifierValue
IUPAC Name4-morpholin-4-ylbutanenitrile
CAS Number5807-11-4
PubChem CID294574
Molecular FormulaC₈H₁₄N₂O
Molecular Weight154.21 g/mol
Canonical SMILESC1COCCN1CCCC#N
InChI KeyWQJRIZJSPHOKGE-UHFFFAOYSA-N

Physicochemical Characteristics

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

PropertyValue
XLogP30.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass154.110613074 g/mol
Monoisotopic Mass154.110613074 g/mol
Topological Polar Surface Area33.1 Ų
Heavy Atom Count11
Formal Charge0
Complexity143
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. The following information is available for this compound in the PubChem database.[1]

Spectrum TypeDetails
1H NMRAvailable, provided by the Janssen Pharmaceutical Research Laboratory.
13C NMRAvailable, sample sourced from Aldrich Chemical Company, Inc.
IR SpectrumVapor phase IR spectrum available.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific experimental parameters for the cited spectra are not provided, a general protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The spectral width should be set to cover the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra.

Experimental Protocol: Infrared (IR) Spectroscopy

A general procedure for obtaining a vapor phase IR spectrum is:

  • Sample Preparation: A small amount of the liquid sample is injected into a heated gas cell. The temperature is controlled to ensure the sample is in the vapor phase without decomposition.

  • Instrument Setup: The gas cell is placed in the sample compartment of an FTIR spectrometer.

  • Data Acquisition: An infrared beam is passed through the sample, and the transmitted light is detected. A background spectrum of the empty cell is also recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule are then identified.

Synthesis of this compound

A potential synthetic route to this compound is the cyanoethylation of morpholine. This reaction involves the Michael addition of morpholine to acrylonitrile.

G morpholine Morpholine reaction morpholine->reaction acrylonitrile Acrylonitrile acrylonitrile->reaction product This compound reaction->product +

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine morpholine and a suitable solvent (e.g., ethanol or water).

  • Addition of Acrylonitrile: Slowly add acrylonitrile to the stirred solution of morpholine. The reaction is often exothermic, so the addition rate may need to be controlled to maintain a safe temperature.

  • Reaction Conditions: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure the reaction goes to completion.

  • Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can then be purified by distillation under reduced pressure or by column chromatography.

Safety and Hazards

According to the aggregated GHS information, this compound is classified as follows:

  • Acute toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious eye damage/eye irritation (Category 2): Causes serious eye irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Logical Workflow for Compound Characterization

For a novel compound like this compound, a systematic workflow is crucial to fully characterize its properties and potential for further development.

G cluster_0 Physicochemical Characterization cluster_1 Biological Evaluation synthesis Synthesis & Purification structure Structural Elucidation (NMR, MS, IR) synthesis->structure properties Physical Properties (m.p., b.p., solubility) structure->properties screening In vitro Screening (Target-based, Phenotypic) properties->screening adme ADME/Tox Profiling screening->adme invivo In vivo Efficacy & Safety adme->invivo

Caption: Workflow for Novel Compound Characterization.

This guide provides a foundational understanding of the chemical properties of this compound. Further experimental investigation is necessary to fully elucidate its biological activity and potential applications in drug discovery and development.

References

An In-depth Technical Guide to 4-Morpholinebutanenitrile (CAS Number 5807-11-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Morpholinebutanenitrile (CAS: 5807-11-4), a heterocyclic organic compound. This document details its chemical and physical properties, outlines a probable synthetic route, and presents available spectral data. While the morpholine scaffold is a recognized pharmacophore in medicinal chemistry, this guide notes a lack of publicly available information on the specific biological activity or drug development applications of this compound itself. The content herein is intended to serve as a foundational resource for researchers and professionals interested in the chemical characteristics and synthesis of this compound.

Introduction

This compound, with the CAS number 5807-11-4, is a chemical compound featuring a morpholine ring N-substituted with a butyronitrile group. The morpholine moiety is a prevalent structural motif in a wide array of biologically active compounds and approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] This guide provides a detailed summary of the known technical data for this compound to support its potential use in chemical synthesis and research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-morpholin-4-ylbutanenitrile[2]
CAS Number 5807-11-4[2]
Molecular Formula C₈H₁₄N₂O[2]
Molecular Weight 154.21 g/mol [2]
Canonical SMILES C1COCCN1CCCC#N[2]
InChI Key DNHBZJPTXSALLZ-UHFFFAOYSA-N[2]
XLogP3-AA -0.1[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[2]
Exact Mass 154.110613074 Da[2]
Monoisotopic Mass 154.110613074 Da[2]
Topological Polar Surface Area 36.3 Ų[2]
Heavy Atom Count 11[2]
Complexity 143[2]

Synthesis

Proposed Experimental Protocol: N-alkylation of Morpholine

This protocol is a general procedure based on common organic synthesis techniques for similar reactions.

Materials:

  • Morpholine

  • 4-Chlorobutyronitrile

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • To a stirred solution of morpholine (1.0 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).

  • Add 4-chlorobutyronitrile (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the solid byproducts (e.g., inorganic salts).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

A workflow for this proposed synthesis is depicted in the following diagram.

G cluster_reactants Reactants cluster_process Process cluster_product Product morpholine Morpholine reaction 1. Mix reactants 2. Heat to reflux morpholine->reaction chlorobutyronitrile 4-Chlorobutyronitrile chlorobutyronitrile->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup 3. Cool and filter 4. Concentrate reaction->workup Reaction monitoring purification 5. Purify (e.g., Distillation) workup->purification Crude product product This compound purification->product Purified product

Proposed synthesis workflow for this compound.

Spectral Data

Spectral data is crucial for the structural elucidation and confirmation of this compound. While raw spectral data is not publicly available, the following tables summarize the expected and reported spectral characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the morpholine ring and the butyronitrile chain.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityApproximate Chemical Shift (ppm)
H on C adjacent to N in morpholine ringTriplet~2.4
H on C adjacent to O in morpholine ringTriplet~3.7
-CH₂- adjacent to morpholine NTriplet~2.5
-CH₂- in the middle of the chainMultiplet~1.8
-CH₂- adjacent to -CNTriplet~2.4
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonApproximate Chemical Shift (ppm)
C in morpholine ring adjacent to N~53
C in morpholine ring adjacent to O~67
-CH₂- adjacent to morpholine N~56
-CH₂- in the middle of the chain~22
-CH₂- adjacent to -CN~16
-C≡N~119
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (alkane)2850-2960Strong
C≡N stretch (nitrile)2240-2260Medium, Sharp
C-O-C stretch (ether)1070-1150Strong
C-N stretch (amine)1020-1250Medium

Biological and Pharmaceutical Applications

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] However, a thorough search of scientific literature and patent databases reveals no specific studies on the biological activity or pharmacological properties of this compound (CAS 5807-11-4).

While it is plausible that this compound could serve as a chemical intermediate in the synthesis of more complex, biologically active molecules, there is no direct evidence of this in the public domain. The designation "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" by chemical suppliers further indicates its current status as a research chemical without known therapeutic applications.[4]

Due to the lack of available data on its interaction with biological systems, no signaling pathways or biological experimental workflows can be described for this compound at this time.

Safety and Handling

Based on aggregated GHS data, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a readily characterizable organic compound with defined physicochemical and spectral properties. Its synthesis is likely achievable through standard N-alkylation procedures. Despite the prevalence of the morpholine scaffold in drug discovery, there is a notable absence of publicly available data on the biological activity and potential pharmaceutical applications of this specific molecule. This technical guide serves as a consolidated source of its chemical properties, highlighting the need for further research to explore its potential biological relevance.

References

An In-depth Technical Guide to the Synthesis of 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a reliable synthetic route to 4-Morpholinebutanenitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the N-alkylation of morpholine followed by a nucleophilic substitution to introduce the nitrile functionality. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical application.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the intermediate, 4-(3-chloropropyl)morpholine, via the N-alkylation of morpholine with a suitable three-carbon electrophile. The subsequent step is the conversion of the chloro-intermediate to the target nitrile through a cyanation reaction.

Logical Workflow of the Synthesis

Synthesis_Workflow Start Starting Materials: Morpholine 1-Bromo-3-chloropropane Step1 Step 1: N-Alkylation Synthesis of 4-(3-Chloropropyl)morpholine Start->Step1 Intermediate Intermediate: 4-(3-Chloropropyl)morpholine Step1->Intermediate Step2 Step 2: Cyanation Nucleophilic Substitution with Sodium Cyanide Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (e.g., Distillation) Product->Purification

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediate, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Density (g/cm³)Refractive Index
MorpholineC₄H₉NO87.12Liquid1291.0071.454
1-Bromo-3-chloropropaneC₃H₆BrCl157.44Liquid143-1451.591.485
4-(3-Chloropropyl)morpholineC₇H₁₄ClNO163.65[1][2]Oil115 (25 mmHg)[2]1.08[2]1.4720-1.4760[2]
Sodium CyanideNaCN49.01Solid14961.595-
This compoundC₈H₁₄N₂O154.21[3]LiquidNot availableNot availableNot available

Experimental Protocols

Step 1: Synthesis of 4-(3-Chloropropyl)morpholine

This procedure details the N-alkylation of morpholine to yield the key intermediate, 4-(3-chloropropyl)morpholine.[1]

Reaction Scheme:

step1_reaction Morpholine Morpholine Plus1 + Halopropane 1-Bromo-3-chloropropane Arrow -> Product 4-(3-Chloropropyl)morpholine Plus2 + Byproduct Morpholine Hydrobromide

Caption: N-Alkylation of morpholine.

Materials:

  • Morpholine (11.0 mL, 127 mmol)

  • 1-Bromo-3-chloropropane (10.0 g, 63.5 mmol)

  • Toluene (100 mL)

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL) in a round-bottom flask, slowly add morpholine (11.0 mL, 127 mmol).[1]

  • Heat the reaction mixture to reflux with continuous stirring for 2 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the insoluble morpholine hydrobromide precipitate.

  • Wash the filtrate sequentially with deionized water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

  • Concentrate the dried organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to afford 4-(3-chloropropyl)morpholine. A yield of 96% has been reported for this reaction.[1]

Characterization of 4-(3-Chloropropyl)morpholine:

  • ¹H NMR (300 MHz, DMSO-d6): δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H).[1]

  • Mass Spectrometry (M+H)⁺: 164.[1]

Step 2: Synthesis of this compound

This procedure describes the conversion of 4-(3-chloropropyl)morpholine to this compound via a nucleophilic substitution reaction with sodium cyanide.

Reaction Scheme:

step2_reaction Intermediate 4-(3-Chloropropyl)morpholine Plus1 + Cyanide Sodium Cyanide Arrow -> Product This compound Plus2 + Byproduct Sodium Chloride

Caption: Cyanation of the intermediate.

Materials:

  • 4-(3-Chloropropyl)morpholine (10.0 g, 61.1 mmol)

  • Sodium cyanide (3.3 g, 67.2 mmol)

  • Dimethyl sulfoxide (DMSO) (100 mL)

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(3-chloropropyl)morpholine (10.0 g, 61.1 mmol) in dimethyl sulfoxide (100 mL).

  • Add sodium cyanide (3.3 g, 67.2 mmol) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (200 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Product Characterization

The identity and purity of the final product, this compound, can be confirmed by various analytical techniques.

Analytical Data for this compound
Molecular Formula C₈H₁₄N₂O[3]
Molecular Weight 154.21 g/mol [3]
IUPAC Name 4-morpholin-4-ylbutanenitrile[3]
CAS Number 5807-11-4[3]
¹H NMR Data available from spectral databases.[3]
¹³C NMR Data available from spectral databases.[3]
IR Spectroscopy Expected to show a characteristic nitrile (C≡N) stretch around 2240-2260 cm⁻¹.
Mass Spectrometry Expected molecular ion peak corresponding to the molecular weight.

Safety Considerations

  • Sodium Cyanide: This reagent is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. In case of contact, seek immediate medical attention. Acidic conditions must be avoided as this will generate highly toxic hydrogen cyanide gas.

  • 1-Bromo-3-chloropropane: This reagent is a lachrymator and is harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Toluene and diethyl ether are flammable. Ensure all heating is conducted using a heating mantle and that no open flames are present.

This guide provides a robust and reproducible method for the synthesis of this compound. Researchers are advised to adhere to all safety precautions and standard laboratory practices when carrying out these procedures.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies used to elucidate the structure of 4-morpholinebutanenitrile. The information presented herein is crucial for researchers involved in the synthesis, characterization, and application of morpholine-containing compounds in drug discovery and development.

Compound Identification and Chemical Properties

This compound is a bifunctional molecule containing a morpholine ring and a nitrile group, linked by a butyl chain. Its chemical and physical properties are summarized below.

PropertyValueSource
IUPAC Name 4-morpholin-4-ylbutanenitrilePubChem[1]
Molecular Formula C₈H₁₄N₂OPubChem[1]
Molecular Weight 154.21 g/mol PubChem[1]
CAS Number 5807-11-4PubChem[1]
Monoisotopic Mass 154.110613074 DaPubChem[1]

graph "4_Morpholinebutanenitrile_Structure" {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"];
edge [penwidth=1.5, color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="CH₂", pos="-1.2,-0.5!"]; C2 [label="CH₂", pos="-1.2,0.5!"]; O1 [label="O", pos="1.2,0!"]; C3 [label="CH₂", pos="0,-1.2!"]; C4 [label="CH₂", pos="0,1.2!"]; C5 [label="CH₂", pos="-2.4,-0.5!"]; C6 [label="CH₂", pos="-3.6,-0.5!"]; C7 [label="CH₂", pos="-4.8,-0.5!"]; C8 [label="C", pos="-6.0,-0.5!"]; N2 [label="N", pos="-7.2,-0.5!"];

// Bonds N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C4; C3 -- O1; C4 -- O1; N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- N2 [style=filled, penwidth=2.5, label=" ≡"];

}

Figure 1: Chemical structure of this compound.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.7t4HO-(CH ₂)₂-N
~2.4t4HO-(CH₂)₂-N
~2.35t2HN-CH ₂-CH₂-CH₂-CN
~1.7m2HN-CH₂-CH ₂-CH₂-CN
~2.3t2HN-CH₂-CH₂-CH ₂-CN

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~119-C N
~67O-C H₂-
~58N-C H₂-CH₂-CH₂-CN
~54-N-(C H₂)₂
~24N-CH₂-C H₂-CH₂-CN
~16N-CH₂-CH₂-C H₂-CN

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2950-2850StrongC-H stretch (aliphatic)
2245MediumC≡N stretch (nitrile)
1115StrongC-O-C stretch (ether)
1280-1150MediumC-N stretch (amine)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
154[M]⁺, Molecular ion
100[M - C₃H₄N]⁺, Loss of propionitrile radical
86[M - C₄H₆N]⁺, Loss of butanenitrile radical
57[C₄H₉]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3-4 s

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) with a universal attenuated total reflectance (uATR) accessory.

  • Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR crystal.

  • Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

  • Instrumentation: An Agilent 6890 Gas Chromatograph coupled to a 5973 Mass Selective Detector (or equivalent GC-MS system).

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Oven Program: Initial temperature of 50°C, hold for 2 min, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Data Analysis: The mass spectrum of the GC peak corresponding to this compound is analyzed to identify the molecular ion and major fragment ions.

Synthesis Pathway

A common method for the synthesis of this compound involves the cyanoethylation of morpholine with acrylonitrile, followed by reduction and subsequent reaction with a suitable reagent to introduce the nitrile group at the 4-position. A more direct approach is the nucleophilic substitution of a 4-halobutanenitrile with morpholine.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Morpholine Morpholine Conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat Morpholine->Conditions Halobutanenitrile 4-Halobutanenitrile (e.g., 4-Bromobutanenitrile) Halobutanenitrile->Conditions Product This compound Conditions->Product

Figure 2: A plausible synthesis route for this compound.

Data Interpretation and Structure Confirmation

The collective spectroscopic data provides unambiguous evidence for the structure of this compound.

Structure_Confirmation cluster_data Spectroscopic Data cluster_conclusion Conclusion NMR ¹H and ¹³C NMR (Confirms C-H framework and connectivity) Structure Confirmed Structure: This compound NMR->Structure IR IR Spectroscopy (Identifies C≡N, C-O-C, and C-N functional groups) IR->Structure MS Mass Spectrometry (Confirms Molecular Weight and Fragmentation) MS->Structure

Figure 3: Logical workflow for structure confirmation.
  • IR spectroscopy confirms the presence of the key nitrile (C≡N) and ether (C-O-C) functional groups.[2][3][4]

  • Mass spectrometry establishes the correct molecular weight of 154 g/mol .[1]

  • ¹H and ¹³C NMR spectroscopy provides the final and most detailed piece of the puzzle, showing the exact connectivity of all atoms in the molecule and confirming the presence of the morpholine ring and the four-carbon chain.[1][5]

The integration values in the ¹H NMR spectrum correspond to the number of protons in each distinct chemical environment, and the chemical shifts and multiplicities are consistent with the proposed structure. The number of signals in the ¹³C NMR spectrum matches the number of chemically non-equivalent carbon atoms.

Safety Information

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

References

The Morpholine Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and bioavailability, have made it a cornerstone in the design of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the core properties of morpholine derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Chemical and Physicochemical Properties of Morpholine

Morpholine (C₄H₉NO) is a colorless, hygroscopic liquid with a characteristic amine-like odor.[1][2] Its heterocyclic structure, featuring an oxygen atom opposite a nitrogen atom, imparts a unique combination of properties that are highly advantageous in drug design.[3][4]

  • Basicity and pKa: The nitrogen atom in the morpholine ring confers basic properties, with a pKa of its conjugate acid around 8.5. This allows for the formation of stable salts, which can improve the solubility and handling of drug candidates.[1][5]

  • Solubility: Morpholine is miscible with water and a wide range of organic solvents.[1][4] The incorporation of a morpholine moiety into a larger molecule often enhances its aqueous solubility, a critical factor for drug absorption and distribution.[6][7]

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, while the N-H group (in unsubstituted or monosubstituted morpholines) can act as a hydrogen bond donor. These interactions are crucial for binding to biological targets.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.[6][7]

  • Conformational Flexibility: The morpholine ring typically adopts a stable chair conformation, which can influence the overall topography of a molecule and its fit within a biological target.[6][7]

Synthesis of Morpholine Derivatives

A variety of synthetic routes are available for the preparation of morpholine and its derivatives, allowing for extensive chemical exploration.

Industrial Production: Industrially, morpholine is primarily produced through the dehydration of diethanolamine with sulfuric acid or from diethylene glycol and ammonia under high temperature and pressure.[3]

Laboratory Synthesis: In a laboratory setting, common methods for the synthesis of substituted morpholine derivatives include:

  • Reductive Amination: The reaction of a bis(2-haloethyl) ether with a primary amine.

  • Intramolecular Cyclization:

    • Reductive Etherification: Indium(III)-catalyzed intramolecular reductive etherification of keto alcohols is an efficient method for constructing various substituted morpholines.[8]

    • From Amino Alcohols: The reaction of 1,2-amino alcohols with appropriate reagents can lead to the formation of the morpholine ring.[9]

  • Multi-component Reactions: Copper-catalyzed domino reactions between terminal alkynes, isocyanates, and oxiranes provide an atom-economic route to highly substituted morpholine derivatives.[10]

A general workflow for the synthesis and evaluation of morpholine derivatives is depicted below.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization S1 Starting Materials S2 Chemical Synthesis S1->S2 S3 Purification S2->S3 S4 Structural Characterization (NMR, MS, etc.) S3->S4 E1 In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) S4->E1 Test Compound E2 Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) E1->E2 O1 Structure-Activity Relationship (SAR) Analysis E1->O1 E3 In Vivo Animal Models (e.g., Efficacy, Toxicity) E2->E3 E2->O1 E3->O1 O2 ADME/Tox Profiling O1->O2 O3 Lead Candidate Selection O2->O3 O3->S1 Iterative Design

Caption: General workflow for the synthesis and evaluation of morpholine derivatives.

Pharmacological Properties and Structure-Activity Relationships

The versatility of the morpholine scaffold is evident in the wide range of pharmacological activities exhibited by its derivatives. The morpholine moiety can act as a pharmacophore, directly interacting with the biological target, or it can serve as a scaffold to orient other functional groups and modulate the overall physicochemical properties of the molecule.[11][12][13]

Anticancer Activity

Morpholine derivatives have shown significant promise as anticancer agents, with several approved drugs and numerous candidates in development.[14][15]

Gefitinib (Iressa®): An anilinoquinazoline derivative containing a morpholine ring, gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8] It is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[11][12] The morpholine group in gefitinib enhances its solubility and pharmacokinetic properties.

PI3K Inhibitors: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. The morpholine ring is a key feature in many PI3K inhibitors, where the oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[16][17]

The signaling pathway targeted by gefitinib is illustrated below.

EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Quantitative Data for Anticancer Morpholine Derivatives:

CompoundTargetIC50Cell LineReference
GefitinibEGFR2-8 nMVarious[8]
Thieno[3,2-d]pyrimidine derivative 15ePI3K p110α2.0 nM-[18]
ZSTK474 analog 6sPI3Kα, δ, MEK105-350 nMA375, D54, SET-2[10]
Morpholino pyrimidine derivative 18bPI3Kα0.46 nMPC-3, HCT-116, A549, MDA-MB-231[17]
2-(anthracen-9-yl)triazole 10e-14.5 µMMCF-7[19]
Central Nervous System (CNS) Activity

The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable component in the design of CNS-active drugs.[6][7][20]

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[4][21] The morpholine moiety is crucial for its interaction with the norepinephrine transporter.[22][23][24]

Aprepitant (Emend®): A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[25][26][27] The morpholine ring in aprepitant is a key structural feature for its high binding affinity.[28][29]

Cholinesterase Inhibitors: Morpholine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the treatment of Alzheimer's disease.[1][30]

Quantitative Data for CNS-Active Morpholine Derivatives:

CompoundTargetBinding Affinity/IC50Reference
ReboxetineNorepinephrine Transporter (NET)Ki > 1,000 nmol/L (for other receptors)[22]
AprepitantNK1 ReceptorIC50 = 0.1 nM[25][26]
Quinoline derivative 11gAChEIC50 = 1.94 µM[30]
Morpholine-based chalconeMAO-BIC50 = 0.030 µM[1]
Anti-infective Activity

Linezolid (Zyvox®): An oxazolidinone antibiotic containing a morpholine ring, used for the treatment of serious infections caused by Gram-positive bacteria.[31] The morpholine group contributes to its pharmacokinetic profile.[2][5][7]

Pharmacokinetic Parameters of Linezolid:

ParameterValueReference
Bioavailability~100%[5][31]
Protein Binding31%[5][31]
Elimination Half-life5-7 hours[31]
Volume of Distribution40-50 L[5]

Experimental Protocols

PI3K Inhibition Assay (In Vitro Kinase Assay)

This protocol describes a general method to determine the in vitro inhibitory activity of a morpholine derivative against a PI3K isoform.

Materials:

  • Recombinant PI3K enzyme (e.g., p110α/p85α)

  • PIP2 (substrate)

  • ATP

  • Kinase assay buffer

  • Test compound (morpholine derivative)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.

  • Add the PI3K enzyme to the wells of a microplate.

  • Add the diluted test compound or vehicle control (DMSO) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[9][32][33][34]

Cell Proliferation Assay (WST-1 Assay)

This protocol is used to assess the effect of a morpholine derivative on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compound (morpholine derivative)

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add WST-1 reagent to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.[35]

Receptor Binding Assay (for Aprepitant)

This protocol outlines a method to determine the binding affinity of a compound to the NK1 receptor.

Materials:

  • Cell membranes expressing the human NK1 receptor

  • Radiolabeled ligand (e.g., [³H]-Substance P)

  • Test compound (aprepitant or derivative)

  • Assay buffer

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the cell membranes, radiolabeled ligand, and either the test compound or vehicle.

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Separate the bound and free radioligand by rapid filtration through a filter mat.

  • Wash the filters to remove unbound radioligand.

  • Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).[25][28][29]

Conclusion

The morpholine ring is a remarkably versatile and valuable scaffold in drug discovery. Its favorable physicochemical properties and synthetic accessibility have led to its incorporation into a wide array of therapeutic agents targeting diverse diseases. The structure-activity relationships of morpholine derivatives are often well-defined, with the morpholine moiety playing a critical role in target binding and the modulation of pharmacokinetic properties. A thorough understanding of the synthesis, properties, and biological activities of morpholine derivatives, as outlined in this guide, is essential for the rational design and development of the next generation of innovative medicines.

References

Spectral Data Analysis of 4-Morpholinebutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-morpholinebutanenitrile, a molecule of interest in synthetic and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, offering a foundational resource for its identification, characterization, and application in research and development.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.65t4HO-(CH ₂)₂-N
2.40m6HN-(CH ₂)₂-C, N-CH ₂-C₃H₆-CN
2.32t2HCH ₂-CN
1.70p2HN-CH₂-CH ₂-CH₂-CN

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from SpectraBase.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
119.5-C N
66.8O-(C H₂)₂-N
56.8N-C H₂-C₃H₆-CN
53.4N-(C H₂)₂-C
23.9N-CH₂-C H₂-CH₂-CN
16.9C H₂-CN

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from SpectraBase.[1]

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretch (alkane)
2245MediumC≡N stretch (nitrile)
1450MediumC-H bend
1280StrongC-N stretch
1115StrongC-O-C stretch (ether)

Sample Phase: Vapor. Data sourced from PubChem.[2]

Mass Spectrometry

Predicted Fragmentation Pathways:

The primary fragmentation is anticipated to occur via alpha-cleavage adjacent to the nitrogen atom of the morpholine ring and the ether oxygen. This would lead to the formation of characteristic fragment ions. The loss of the cyanopropyl group would result in a fragment at m/z 86. Another significant fragmentation pathway could involve the cleavage of the morpholine ring itself.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS to the solution to serve as an internal reference.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using their characteristic vibrational frequencies.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR or salt plates)

  • Isopropanol or acetone for cleaning

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI)

Procedure (using Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions at each m/z value.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample This compound NMR_Acq NMR Spectroscopy (¹H & ¹³C) Sample->NMR_Acq IR_Acq IR Spectroscopy Sample->IR_Acq MS_Acq Mass Spectrometry Sample->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1. Workflow for the spectral analysis of this compound.

References

4-Morpholinebutanenitrile: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for 4-Morpholinebutanenitrile (CAS No: 5807-11-4). The following sections detail the hazard classifications, personal protective equipment (PPE) recommendations, handling and storage procedures, emergency protocols, and physical and chemical properties of this compound. This document is intended to equip laboratory personnel with the knowledge necessary to work with this substance safely.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is crucial to understand these hazards to implement appropriate safety measures.

GHS Pictograms:

alt text

Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below. These statements are crucial for safe handling and emergency response.[1]

CodePrecautionary Statement
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P317IF SWALLOWED: Get medical help.
P330Rinse mouth.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337 + P317If eye irritation persists: Get medical help.
P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
CAS Number 5807-11-4
Appearance Not specified in available data
Boiling Point Not specified in available data
Melting Point Not specified in available data
Solubility Not specified in available data

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety glasses with side-shields or goggles) End Safe Handling Achieved Eye_Protection->End Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., nitrile) Hand_Protection->End Body_Protection Body Protection (Laboratory coat, closed-toed shoes) Body_Protection->End Respiratory_Protection Respiratory Protection (Use in a well-ventilated area or fume hood) Respiratory_Protection->End Start Handling This compound Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection

  • Eye Protection: Wear safety glasses with side shields or goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[3] Inspect gloves before use and remove them with care to avoid skin contamination.[3]

  • Skin and Body Protection: A laboratory coat and closed-toed footwear are required.[2] For larger quantities or potential for splashing, consider an impervious gown.

  • Respiratory Protection: Work in a well-ventilated area. If vapors or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]

General Handling and Hygiene
  • Avoid contact with skin and eyes.[4]

  • Do not breathe vapor or mist.

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory or chemical storage area.[5]

  • Keep the container tightly closed when not in use.

  • Use only in a chemical fume hood.[5]

Storage
  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

In the event of an emergency, follow these procedures promptly and seek medical attention.

Emergency_Procedures cluster_first_aid First-Aid Measures Ingestion Ingestion: Rinse mouth. Get medical help. Seek_Medical_Attention Seek Medical Attention Ingestion->Seek_Medical_Attention Eye_Contact Eye Contact: Rinse with water for several minutes. Remove contact lenses. Continue rinsing. Get medical help if irritation persists. Eye_Contact->Seek_Medical_Attention Skin_Contact Skin Contact: Wash with plenty of water. Get medical attention if irritation occurs. Skin_Contact->Seek_Medical_Attention Inhalation Inhalation: Move to fresh air. Get medical attention if symptoms occur. Inhalation->Seek_Medical_Attention Exposure Exposure Occurs Exposure->Ingestion Exposure->Eye_Contact Exposure->Skin_Contact Exposure->Inhalation

First-Aid Measures
  • If Swallowed: Rinse mouth.[6] Do NOT induce vomiting.[7] Get medical help.[1]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[4] Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[4]

  • If Inhaled: Remove to fresh air.[3] If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[7]

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen cyanide.[3][7]

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[7]

Accidental Release Measures

Spill_Management Spill Spill Occurs Evacuate Evacuate non-essential personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Contain Contain the spill Ventilate->Contain Absorb Absorb with inert material (e.g., sand, vermiculite) Contain->Absorb Collect Collect into a suitable, closed container for disposal Absorb->Collect Decontaminate Clean the spill area Collect->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose

  • Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment, including a respirator, impervious boots, and heavy rubber gloves.[7]

  • Environmental Precautions: Prevent the product from entering drains.[4]

  • Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[3] Keep in suitable, closed containers for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific applications of this compound are not publicly available in standard safety and handling literature. Researchers should consult peer-reviewed scientific journals and established laboratory procedures for methodologies related to their specific research. When developing experimental protocols, the safety and handling information provided in this guide must be integrated into all standard operating procedures.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and cleaning materials, in a designated and properly labeled hazardous waste container.[2]

  • Container Management: Keep waste containers tightly closed and store them in a designated, secure area.[2]

  • Disposal: Dispose of hazardous waste through a licensed contractor, following all local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.[8]

References

An In-depth Technical Guide to the Solubility of 4-Morpholinebutanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Morpholinebutanenitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine and understand the solubility of this compound in various organic solvents. It includes detailed experimental protocols and a logical workflow for solubility determination.

Introduction to this compound

This compound, also known as 4-(3-cyanopropyl)morpholine, is a chemical compound with the molecular formula C8H14N2O[1]. Its structure consists of a morpholine ring attached to a butane nitrile chain. Understanding its solubility in different organic solvents is crucial for its application in various fields, including pharmaceutical synthesis, where it may be used as an intermediate. The polarity of the molecule, influenced by the morpholine and nitrile groups, suggests it will have varied solubility across a range of organic solvents.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility[2][3]. This compound possesses both polar (morpholine and nitrile groups) and non-polar (butane chain) characteristics. This amphiphilic nature suggests the following predicted solubility behavior:

  • Polar Protic Solvents (e.g., ethanol, methanol): Expected to have good solubility due to hydrogen bonding potential with the nitrogen and oxygen atoms of the morpholine ring.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): Good solubility is anticipated due to dipole-dipole interactions.

  • Non-polar Solvents (e.g., hexane, toluene): Limited solubility is expected due to the dominant polarity of the morpholine and nitrile functionalities.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)Method of Determination
e.g., Acetonee.g., 25e.g., Isothermal Equilibrium
e.g., Ethanole.g., 25e.g., Isothermal Equilibrium
e.g., Toluenee.g., 25e.g., Isothermal Equilibrium
e.g., Dichloromethanee.g., 25e.g., Isothermal Equilibrium
e.g., N,N-Dimethylformamidee.g., 25e.g., Isothermal Equilibrium
e.g., Ethyl Acetatee.g., 25e.g., Isothermal Equilibrium
e.g., Methanole.g., 25e.g., Isothermal Equilibrium
e.g., Hexanee.g., 25e.g., Isothermal Equilibrium

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

4.1. Isothermal Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (0.45 µm, solvent compatible)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of the desired organic solvent to each vial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Dilute the filtered sample with a known volume of an appropriate solvent for analysis.

  • Analyze the concentration of this compound in the diluted sample using a calibrated analytical method.

  • Calculate the original solubility in g/100 mL or mol/L.

4.2. Gravimetric Method

This method is simpler but may be less precise than instrumental methods.

Objective: To determine solubility by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (0.45 µm)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Follow steps 1-8 of the Isothermal Equilibrium Method.

  • Accurately weigh an evaporating dish or a clean, dry vial.

  • Transfer a known volume of the filtered saturated solution to the pre-weighed container.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Once the solvent is completely removed, reweigh the container with the dried solute.

  • The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

  • Calculate the solubility in g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results A Select Solvents B Weigh Excess Solute A->B C Add Known Volume of Solvent B->C D Seal Vials C->D E Agitate at Constant Temperature D->E F Allow Solids to Settle E->F G Withdraw Supernatant F->G H Filter Sample G->H I Quantify Concentration (e.g., HPLC, Gravimetric) H->I J Calculate Solubility I->J K Tabulate Data J->K

References

Potential Research Applications of 4-Morpholinebutanenitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinebutanenitrile, a heterocyclic compound featuring a morpholine ring and a nitrile functional group, represents a chemical scaffold with significant potential in drug discovery and neuroscience research. While extensive research on this specific molecule is not widely published, its structural motifs are present in numerous biologically active compounds, suggesting a range of plausible research applications. This technical guide consolidates the available information on this compound and related morpholine derivatives to provide a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental protocols to facilitate future research endeavors. The morpholine moiety is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability, and to interact with various biological targets. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups, offering further possibilities for pharmacological modulation. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical and Physical Properties

This compound, also known as 4-(3-cyanopropyl)morpholine, is a small molecule with the chemical formula C₈H₁₄N₂O. A summary of its key chemical and physical properties is presented in Table 1. This data is crucial for designing and interpreting experiments, including formulation, analytical method development, and pharmacokinetic studies.

PropertyValueSource
IUPAC Name 4-morpholin-4-ylbutanenitrilePubChem
Molecular Formula C₈H₁₄N₂OPubChem
Molecular Weight 154.21 g/mol PubChem
CAS Number 5807-11-4PubChem
Appearance Not specified; likely a liquid or low-melting solidInferred
Boiling Point Not specified
Melting Point Not specified
Solubility Expected to have good aqueous solubilityInferred
LogP (calculated) -0.1PubChem
SMILES C1COCCN1CCCC#NPubChem
InChI InChI=1S/C8H14N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h1-2,4-8H2PubChem

Potential Research Applications

While specific biological activities of this compound are not extensively documented, the presence of the morpholine ring in numerous CNS-active drugs suggests its potential as a scaffold for neurological and psychiatric drug discovery.[1][2]

Central Nervous System (CNS) Disorders

The morpholine moiety is a common feature in drugs targeting the CNS due to its ability to improve properties like blood-brain barrier penetration and metabolic stability.[1] Therefore, this compound could serve as a lead compound or a synthetic intermediate for developing novel therapeutics for a range of neurological and psychiatric conditions.

Logical Relationship for CNS Drug Discovery Potential

A This compound B Contains Morpholine Moiety A->B C Morpholine is a Privileged Scaffold in CNS Drug Discovery B->C D Potential for Blood-Brain Barrier Penetration C->D E Potential for Favorable Pharmacokinetics C->E F Potential Therapeutic Agent for Neurological/Psychiatric Disorders D->F E->F

Rationale for CNS research focus.
Sigma Receptor Modulation

Several morpholine-containing compounds have shown affinity for sigma receptors (σ₁ and σ₂), which are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[3][4] The structural features of this compound make it a candidate for investigation as a sigma receptor ligand.

Potential Signaling Pathway Involvement

cluster_0 Cell Membrane cluster_1 Intracellular Signaling A This compound B Sigma Receptor (σ₁ or σ₂) A->B Binding C Modulation of Ion Channels B->C D Alteration of Ca²⁺ Signaling B->D E Regulation of Cell Survival/Apoptosis B->E

Hypothesized sigma receptor interaction.
Enzyme Inhibition

The nitrile group in this compound could potentially interact with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor. For instance, nitrile-containing compounds have been explored as inhibitors of proteases and other enzymes.

Experimental Protocols

To facilitate the investigation of this compound's potential biological activities, this section provides detailed protocols for relevant in vitro assays.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic substitution of a 4-halobutyronitrile with morpholine.

Experimental Workflow: Synthesis

A Reactants: Morpholine 4-Halobutyronitrile (e.g., 4-chlorobutyronitrile) B Reaction Conditions: Solvent (e.g., Acetonitrile) Base (e.g., K₂CO₃) Heat A->B C Work-up: Filtration Solvent Evaporation B->C D Purification: Distillation or Column Chromatography C->D E Product: This compound D->E F Characterization: NMR, IR, Mass Spectrometry E->F

General synthetic workflow.

Protocol:

  • To a solution of morpholine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and 4-chlorobutyronitrile (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

In Vitro Cytotoxicity Assessment

To evaluate the potential cytotoxic effects of this compound, standard cell-based assays such as the MTT or LDH assay can be employed using relevant cell lines (e.g., neuronal cell lines like SH-SY5Y for neurotoxicity studies).[5][6]

Experimental Workflow: Cytotoxicity Assay

A Seed cells in a 96-well plate B Treat cells with varying concentrations of This compound A->B C Incubate for a defined period (e.g., 24, 48, 72h) B->C D Perform MTT or LDH assay C->D E Measure absorbance or luminescence D->E F Data Analysis: Calculate IC₅₀ value E->F

Workflow for in vitro cytotoxicity testing.

MTT Assay Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Sigma Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[7][8]

Experimental Workflow: Radioligand Binding Assay

A Prepare membrane homogenates from cells or tissues expressing sigma receptors B Incubate membranes with a fixed concentration of a radioligand (e.g., ³H-pentazocine for σ₁) and varying concentrations of This compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity on the filters using liquid scintillation counting C->D E Data Analysis: Generate competition curves and calculate Ki values D->E

Workflow for sigma receptor binding assay.

Protocol for σ₁ Receptor Binding:

  • Prepare membrane homogenates from a suitable source, such as guinea pig brain or cells overexpressing the σ₁ receptor.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand --INVALID-LINK---pentazocine (e.g., 1-5 nM), and a range of concentrations of this compound.

  • To determine non-specific binding, include wells with an excess of a known high-affinity sigma ligand (e.g., haloperidol).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value of this compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound presents an intriguing starting point for drug discovery and chemical biology research, particularly in the area of CNS disorders. Although direct evidence of its biological activity is currently limited, its structural relationship to known bioactive molecules provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a clear path for researchers to begin exploring the pharmacological profile of this compound.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of this compound against a broad panel of CNS targets, including various GPCRs, ion channels, and enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact biological activity and to optimize lead compounds.

  • In Vivo Studies: If promising in vitro activity is identified, progressing to in vivo models to assess pharmacokinetic properties, efficacy, and safety.

By systematically applying the methodologies outlined in this guide, the scientific community can unlock the full potential of this compound and its derivatives as valuable tools and potential therapeutics.

References

An In-depth Technical Guide to Morpholine-Containing Nitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] When combined with a nitrile group—a versatile functional group known for its metabolic stability and ability to act as a hydrogen bond acceptor or a bioisosteric replacement for other functionalities—the resulting morpholine-containing nitriles represent a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive literature review of this chemical class, focusing on their synthesis, biological activity, and mechanisms of action, with a particular emphasis on their role as kinase inhibitors.

Quantitative Biological Data

The primary therapeutic targets for many recently developed morpholine-containing nitriles are protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2]

Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives

A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα and their antiproliferative effects on various cancer cell lines. The data presented in Table 1 highlights the structure-activity relationship (SAR) within this series, demonstrating how substitutions on the pyrimidine core influence potency.[3]

Table 1: PI3Kα Inhibitory and Antiproliferative Activities of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives [3]

Compound IDR GroupPI3Kα IC₅₀ (nM)Antiproliferative IC₅₀ (µM)
A2780
17e 4-fluorophenyl88.5 ± 6.10.21 ± 0.02
17m 3-pyridyl104.1 ± 12.50.51 ± 0.04
17o 4-pyridyl34.7 ± 2.10.33 ± 0.02
17p 2-pyridyl32.4 ± 4.10.25 ± 0.02
BKM-120 (Control) -44.6 ± 3.60.23 ± 0.02

Data are presented as mean ± standard deviation.

Inhibitory Activity of ZSTK474 and its Analogs

ZSTK474 is a potent pan-Class I PI3K inhibitor characterized by a dimorpholino-1,3,5-triazine core. The morpholine moieties are critical for its activity. Studies on analogs where one morpholine ring is replaced with other functional groups have provided valuable insights into the SAR. Table 2 summarizes the inhibitory concentrations (IC₅₀) of ZSTK474 and several of its analogs against the four Class I PI3K isoforms.[4][5]

Table 2: In Vitro Inhibitory Activity (IC₅₀) of ZSTK474 and Analogs Against Class I PI3K Isoforms [4][5]

Compound IDMorpholine ReplacementPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)
ZSTK474 (1) -5.020.818.23.9
6a Ethanolamine9.9>10045.59.8
6b Diethanolamine3.7>10014.69.8
6e N,N-dimethylethanolamine>100>100>100>100

Data represents the mean from multiple experiments.

Experimental Protocols

The synthesis of morpholine-containing nitriles often involves multi-step sequences. Below are detailed methodologies for the synthesis of key intermediates and final compounds, adapted from the literature.

Synthesis of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives[3]

This synthesis involves a multi-step process starting from 2,4-dichloro-5-cyanopyrimidine.

Step 1: Synthesis of 2-Chloro-4-morpholino-5-cyanopyrimidine (Intermediate 15)

To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in dichloromethane (DCM), a solution of morpholine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq) in DCM is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the title compound.

Step 2: Synthesis of 2,4-Dimorpholinopyrimidine-5-carbonitrile (Intermediate 16)

A mixture of intermediate 15 (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is heated at 120°C for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to give the desired product.

Step 3: General Procedure for the Suzuki Coupling to Yield Final Compounds (e.g., 17p)

A mixture of intermediate 16 (1.0 eq), 2-(tributylstannyl)pyridine (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous toluene is heated at 110°C under a nitrogen atmosphere for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the final product.

PI3K Enzymatic Assay Protocol[6]

This assay is used to determine the in vitro inhibitory activity of the synthesized compounds against PI3K isoforms.

  • Enzyme and Substrate Preparation : Recombinant human PI3K isoforms (α, β, γ, δ) and the substrate, phosphatidylinositol (PI), are used. PI is prepared as lipid vesicles.

  • Reaction Mixture : The assay is performed in a 96-well plate. Each well contains the PI3K enzyme, the test compound at various concentrations, and the lipid substrate in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT).

  • Initiation and Incubation : The enzymatic reaction is initiated by the addition of ATP (e.g., 10 µM). The plate is then incubated at room temperature for 60 minutes.

  • Detection : The amount of ADP produced, which is directly proportional to the enzyme activity, is measured using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is read using a microplate reader.

  • Data Analysis : The IC₅₀ values are determined by fitting the dose-response curves using a non-linear regression model.

Signaling Pathways and Mechanisms of Action

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. Morpholine-containing nitriles, such as the dimorpholinopyrimidine derivatives, act as inhibitors of PI3K, a critical node in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Morpholine-Containing Nitrile Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing nitriles.

As depicted in the diagram, the binding of growth factors to Receptor Tyrosine Kinases (RTKs) activates PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and Akt. Akt, in turn, activates mTORC1, which promotes protein synthesis, cell growth, and proliferation. Morpholine-containing nitrile inhibitors directly target and inhibit the kinase activity of PI3K, thereby blocking the entire downstream signaling cascade and suppressing tumor cell growth and survival.[4]

Conclusion

Morpholine-containing nitriles represent a highly valuable class of compounds in modern drug discovery, particularly in the field of oncology. Their development as potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway highlights the successful synergy of the morpholine scaffold and the nitrile functional group. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and scientists working on the design and synthesis of novel kinase inhibitors. Future work in this area will likely focus on optimizing the pharmacokinetic properties and selectivity profiles of these compounds to develop next-generation therapeutics with improved efficacy and reduced side effects.

References

Methodological & Application

Synthesis of 4-Morpholinebutanenitrile: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 4-Morpholinebutanenitrile, a valuable building block in medicinal chemistry and drug development. The protocol details a straightforward and efficient method involving the nucleophilic substitution of 4-chlorobutyronitrile with morpholine. This application note includes a thorough description of the required reagents and equipment, a step-by-step experimental procedure, and methods for purification and characterization. All quantitative data are summarized in tables for clarity, and a visual representation of the synthesis workflow is provided using a Graphviz diagram. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a bifunctional molecule incorporating a morpholine ring and a nitrile group. The morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as increased solubility and metabolic stability. The nitrile group serves as a versatile synthetic handle, readily convertible to other functional groups like amines, carboxylic acids, and amides, making this compound a key intermediate in the synthesis of a wide range of biologically active compounds. This protocol outlines a reliable and reproducible method for its preparation.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
MorpholineC₄H₉NO87.12Colorless liquid129
4-ChlorobutyronitrileC₄H₆ClN103.55Colorless liquid189-191[1]
This compoundC₈H₁₄N₂O154.21--

Table 2: Safety Information for Reactants and Product

CompoundGHS PictogramsHazard StatementsPrecautionary Statements
MorpholineGHS02, GHS05, GHS06, GHS08Flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage, Suspected of causing genetic defects, May cause respiratory irritation.P210, P280, P301+P310, P303+P361+P353, P305+P351+P338, P308+P313
4-ChlorobutyronitrileGHS06Toxic if swallowed, in contact with skin or if inhaled.[1]P261, P270, P280, P301+P310, P302+P352, P304+P340
This compoundGHS07Harmful if swallowed, Causes serious eye irritation.P264, P270, P301+P312, P305+P351+P338

Experimental Protocol

This protocol is adapted from analogous nucleophilic substitution and Michael addition reactions involving morpholine.[2]

1. Materials and Equipment:

  • Morpholine (≥99%)

  • 4-Chlorobutyronitrile (≥98%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

2. Reaction Setup:

All operations should be performed in a well-ventilated fume hood. The glassware should be oven-dried before use.

3. Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (1.05 equivalents) and anhydrous acetonitrile (100 mL).

  • Add anhydrous potassium carbonate (1.5 equivalents) to the flask. Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Place the flask in a heating mantle on a magnetic stirrer and attach a reflux condenser.

  • In a dropping funnel, place 4-chlorobutyronitrile (1.0 equivalent).

  • Begin stirring the morpholine solution and slowly add the 4-chlorobutyronitrile dropwise over a period of 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain this temperature for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium chloride salts and wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and the washings and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in dichloromethane (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

4. Purification:

The crude product can be purified by vacuum distillation to yield pure this compound.

5. Characterization:

The structure and purity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by mass spectrometry.

Mandatory Visualization

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product Morpholine Morpholine Reaction Nucleophilic Substitution (Reflux, 5-7h) Morpholine->Reaction Chlorobutyronitrile 4-Chlorobutyronitrile Chlorobutyronitrile->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Extraction Evaporation->Extraction Drying Drying Extraction->Drying Purification Vacuum Distillation Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Morpholinebutanenitrile, a valuable intermediate in pharmaceutical and chemical research. The presented protocol is based on the nucleophilic substitution reaction between morpholine and 4-chlorobutyronitrile. This method is robust, employing readily available starting materials and standard laboratory techniques. These application notes include a detailed experimental protocol, characterization data, and a workflow diagram to ensure reproducible and efficient synthesis.

Introduction

This compound is a bifunctional molecule incorporating a morpholine ring and a nitrile group. The morpholine moiety is a common scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability. The nitrile group serves as a versatile synthetic handle, capable of being converted into various functional groups including amines, carboxylic acids, and amides. Consequently, this compound is a useful building block for the synthesis of a diverse range of biologically active compounds and other fine chemicals.

The synthesis described herein proceeds via a classical SN2 reaction mechanism, where the secondary amine of morpholine acts as a nucleophile, displacing the chloride from 4-chlorobutyronitrile.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

G cluster_0 Reaction Scheme Morpholine Morpholine Product This compound Morpholine->Product + Chlorobutyronitrile 4-Chlorobutyronitrile Chlorobutyronitrile->Product + HCl HCl Product->HCl +

Caption: Synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from morpholine and 4-chlorobutyronitrile.

3.1. Materials and Equipment

  • Reagents:

    • Morpholine (≥99%)

    • 4-Chlorobutyronitrile (≥98%)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Dichloromethane (CH₂Cl₂), ACS grade

    • Magnesium sulfate (MgSO₄), anhydrous

    • Deionized water

  • Equipment:

    • Round-bottom flask (250 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Separatory funnel (500 mL)

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • pH paper or pH meter

3.2. Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (8.71 g, 0.1 mol), 4-chlorobutyronitrile (10.36 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and 100 mL of anhydrous acetonitrile.

  • Reaction: The reaction mixture is stirred and heated to reflux (approximately 82 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: The residue is dissolved in 100 mL of dichloromethane and transferred to a separatory funnel. The organic layer is washed with 2 x 50 mL of deionized water to remove any remaining inorganic salts and unreacted morpholine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product.

3.3. Safety Precautions

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Morpholine is a corrosive liquid. Handle with care.

  • 4-Chlorobutyronitrile is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Acetonitrile is flammable and toxic.

Data Presentation

Table 1: Reagent and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
MorpholineC₄H₉NO87.121291.007
4-ChlorobutyronitrileC₄H₆ClN103.55189-1911.093
This compoundC₈H₁₄N₂O154.21(Not specified)(Not specified)

Table 2: Expected Yield and Purity

ParameterValue
Theoretical Yield15.42 g
Expected Yield70-85%
Purity (GC)>98%

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.72 (t, 4H, -N(CH₂CH₂)₂O)

    • δ 2.48 (t, 4H, -N(CH₂CH₂)₂O)

    • δ 2.41 (t, 2H, -CH₂CN)

    • δ 2.35 (t, 2H, -NCH₂CH₂-)

    • δ 1.80 (m, 2H, -CH₂CH₂CH₂CN)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 119.5 (-CN)

    • δ 66.9 (-N(CH₂CH₂)₂O)

    • δ 56.5 (-NCH₂-)

    • δ 53.5 (-N(CH₂CH₂)₂O)

    • δ 23.5 (-CH₂CH₂CH₂CN)

    • δ 16.8 (-CH₂CN)

  • IR (neat, cm⁻¹):

    • 2950-2800 (C-H stretching)

    • 2245 (C≡N stretching)

    • 1115 (C-O-C stretching)

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G A 1. Reaction Setup (Morpholine, 4-Chlorobutyronitrile, K₂CO₃, Acetonitrile) B 2. Reflux (12-24 hours) A->B C 3. Cool and Filter B->C D 4. Concentrate Filtrate C->D E 5. Dissolve in CH₂Cl₂ D->E F 6. Wash with Water E->F G 7. Dry with MgSO₄ F->G H 8. Concentrate G->H I 9. Purify (Vacuum Distillation or Column Chromatography) H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 4-Morpholinebutanenitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Morpholinebutanenitrile as a versatile chemical intermediate in the synthesis of biologically active compounds. Detailed experimental protocols for its key transformations are provided, along with data on the therapeutic potential of its derivatives.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor to 4-(4-aminobutyl)morpholine. The morpholine moiety is a privileged scaffold in drug discovery, known to enhance the physicochemical properties of molecules, such as aqueous solubility and metabolic stability. The transformation of the nitrile group into a primary amine opens up a plethora of possibilities for constructing diverse molecular architectures with significant therapeutic potential, particularly in the fields of oncology and infectious diseases.

Key Transformation: Reduction of this compound to 4-(4-Aminobutyl)morpholine

The primary application of this compound as an intermediate involves its reduction to the corresponding primary amine, 4-(4-aminobutyl)morpholine. This transformation is crucial as the resulting aminobutyl side chain provides a reactive handle for further molecular elaboration, enabling the introduction of various pharmacophores. Two common and effective methods for this reduction are catalytic hydrogenation using Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄).

Reaction Scheme:

G cluster_0 This compound cluster_1 Reduction cluster_2 4-(4-Aminobutyl)morpholine This compound Reagents [H] This compound->Reagents Raney® Ni, H₂ or LiAlH₄, Et₂O 4-(4-Aminobutyl)morpholine Reagents->4-(4-Aminobutyl)morpholine

Reduction of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This method offers a scalable and relatively safe procedure for the reduction of nitriles.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol or Methanol

  • Hydrogen gas

  • Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or other filter aid

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1 equivalent) in anhydrous ethanol or methanol.

  • Carefully add Raney® Nickel (approximately 10-20% by weight of the nitrile) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 4-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet with solvent at all times and disposed of properly.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-aminobutyl)morpholine.

  • The product can be purified further by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yield. This method is typically used for smaller-scale syntheses due to the hazardous nature of the reagent.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Water

  • 15% aqueous sodium hydroxide solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension via the dropping funnel with stirring. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask back to 0 °C.

  • Work-up (Fieser method): Cautiously and sequentially add water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture and wash the solid thoroughly with diethyl ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-(4-aminobutyl)morpholine, which can be purified by vacuum distillation.

Data Presentation

ParameterCatalytic Hydrogenation (Raney® Ni)Chemical Reduction (LiAlH₄)
Typical Yield 70-90%80-95%
Reaction Temperature Room Temperature to 50 °C0 °C to Reflux
Reaction Time 4-24 hours2-6 hours
Reagent Safety Pyrophoric catalystHighly reactive with water
Scalability Readily scalableBest for smaller scale

Applications in Drug Development

The primary amine of 4-(4-aminobutyl)morpholine serves as a key nucleophile for the synthesis of a wide array of derivatives with potential therapeutic applications.

Anticancer Activity

Derivatives of 4-(4-aminobutyl)morpholine have been investigated as potential anticancer agents. For instance, coupling of the amine with substituted quinazoline scaffolds has yielded compounds with significant cytotoxic activity against various cancer cell lines.[1] The morpholine moiety often contributes to improved pharmacokinetic properties of these drug candidates.

G A 4-(4-Aminobutyl)morpholine C Coupling Reaction (e.g., Nucleophilic Aromatic Substitution) A->C B Substituted Quinazoline (or other heterocyclic scaffold) B->C D Novel Quinazoline Derivative C->D E Inhibition of Cancer Cell Proliferation D->E

Synthesis of Anticancer Agents.

Table of Anticancer Activity of Morpholine Derivatives:

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinazoline-morpholine hybridsMCF-7 (Breast)5.86 - 8.22[1]
HeLa (Cervical)6.12 - 9.15[1]
Bisnaphthalimide-morpholine conjugatesMGC-803 (Gastric)0.09[2]

Note: The IC₅₀ values are for specific derivatives within the compound class and are presented as a range or the most potent value found in the cited literature.

Antimicrobial Activity

The versatile nature of the primary amine in 4-(4-aminobutyl)morpholine also allows for its incorporation into structures with antimicrobial properties. For example, the formation of Schiff bases by reacting the amine with various aldehydes can lead to compounds with significant antibacterial and antifungal activity.[3]

G A 4-(4-Aminobutyl)morpholine C Schiff Base Formation A->C B Aromatic Aldehyde B->C D Novel Schiff Base Derivative C->D E Inhibition of Bacterial and Fungal Growth D->E

Synthesis of Antimicrobial Agents.

Table of Antimicrobial Activity of Morpholine Derivatives:

Compound ClassMicroorganismMIC (µg/mL)Reference
Schiff bases of 4-(4-aminophenyl)-morpholineStaphylococcus aureus25[3]
Escherichia coli29[3]
Candida albicans20[3]
Bis-morpholino triazine quaternary ammonium saltsStaphylococcus aureus50[4]
Escherichia coli400[4]

Note: The MIC values are for specific derivatives within the compound class and are presented as representative values from the cited literature.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its efficient conversion to 4-(4-aminobutyl)morpholine provides a key building block for the synthesis of a diverse range of biologically active molecules. The straightforward and high-yielding reduction protocols, coupled with the significant anticancer and antimicrobial activities of the resulting derivatives, underscore the importance of this compound in modern drug discovery and development. Researchers are encouraged to explore the full potential of this intermediate in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols: 4-Morpholinepropanenitrile in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinepropanenitrile, also known as 3-(morpholin-4-yl)propanenitrile, is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, incorporating both a morpholine ring and a nitrile group, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The nitrile group can be readily reduced to a primary amine, providing a reactive handle for the introduction of the morpholine-containing side chain onto a core scaffold.

This document provides detailed application notes and protocols for the use of 4-morpholinepropanenitrile in the synthesis of pharmaceutical ingredients, focusing on its conversion to the key intermediate, N-(3-aminopropyl)morpholine, and its subsequent application in the synthesis of a kinase inhibitor.

Core Application: Synthesis of N-(3-Aminopropyl)morpholine

A primary application of 4-morpholinepropanenitrile in pharmaceutical synthesis is its conversion to N-(3-aminopropyl)morpholine. This transformation is a critical step, as N-(3-aminopropyl)morpholine is a widely used building block in the development of various therapeutic agents, including antidepressants and kinase inhibitors.[1]

Experimental Protocol 1: Synthesis of 4-Morpholinepropanenitrile

Reaction: Michael addition of morpholine to acrylonitrile.

Procedure: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, 183 g of morpholine is added. While stirring vigorously, 106 g of acrylonitrile is added dropwise over 3.5 hours. The molar ratio of morpholine to acrylonitrile is maintained at approximately 1.05:1. The reaction temperature is kept at 45 ± 2 °C. After the addition is complete, the reaction is continued for another 1.5 hours.[2] The resulting product, 4-morpholinepropanenitrile, can be purified by distillation.

Experimental Protocol 2: Reduction of 4-Morpholinepropanenitrile to N-(3-Aminopropyl)morpholine

Reaction: Catalytic hydrogenation of the nitrile group.

Procedure: To a reaction vessel, add 14 g (0.1 mol) of 3-(4-morpholinyl)propanenitrile, 1.0 g (0.008 mol) of anhydrous nickel(II) chloride, and 15 mL of tert-butanol. To this mixture, add 0.6 g (0.016 mol) of sodium borohydride. The reaction is carried out at 70 °C for 8 hours.[3] Upon completion, the reaction mixture is worked up to isolate N-(3-aminopropyl)morpholine. A patent suggests that for industrial-scale production, hydrogenation can be performed using a catalyst such as Raney nickel or a cobalt catalyst under a pressure of 1.0 to 6.0 MPa and a temperature of 80 to 200 °C.[2]

Application in API Synthesis: A Kinase Inhibitor Intermediate

N-(3-Aminopropyl)morpholine, derived from 4-morpholinepropanenitrile, is a key reagent in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies. The primary amine of N-(3-aminopropyl)morpholine can be used to form amide, urea, or other linkages to the core heterocyclic structure of the inhibitor.

Experimental Protocol 3: Synthesis of a Substituted Benzamide Kinase Inhibitor Intermediate

This protocol describes the synthesis of a benzamide derivative, a common structural motif in kinase inhibitors, using N-(3-aminopropyl)morpholine.

Reaction: Amide bond formation between a carboxylic acid and N-(3-aminopropyl)morpholine.

Procedure: To a solution of 4-amino-5-fluoro-2-((5-(trimethylsilyl)ethynyl)pyridin-2-yl)benzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). The mixture is stirred at room temperature for 15 minutes. N-(3-aminopropyl)morpholine (1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired benzamide derivative.

Data Presentation

Intermediate/ProductStarting MaterialsReagentsSolventTemperature (°C)Yield (%)Reference
4-MorpholinepropanenitrileMorpholine, Acrylonitrile--45High[2]
N-(3-Aminopropyl)morpholine4-MorpholinepropanenitrileNiCl₂, NaBH₄tert-Butanol7059[3]
Substituted Benzamide4-amino-5-fluoro-2-((5-(trimethylsilyl)ethynyl)pyridin-2-yl)benzoic acid, N-(3-aminopropyl)morpholineHATU, DIPEADMFRoom Temp-General Protocol

Visualizations

Logical Relationship: From Starting Material to API Intermediate

G 4-Morpholinepropanenitrile 4-Morpholinepropanenitrile N-(3-aminopropyl)morpholine N-(3-aminopropyl)morpholine 4-Morpholinepropanenitrile->N-(3-aminopropyl)morpholine Reduction Final_API Final_API N-(3-aminopropyl)morpholine->Final_API Coupling Reaction Kinase_Inhibitor_Scaffold Kinase_Inhibitor_Scaffold Kinase_Inhibitor_Scaffold->Final_API

Caption: Synthesis pathway from 4-Morpholinepropanenitrile to a final API.

Experimental Workflow: Synthesis of N-(3-Aminopropyl)morpholine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Charge_Reactants Charge 4-Morpholinepropanenitrile, NiCl2, and tert-Butanol Add_Reducing_Agent Add Sodium Borohydride Charge_Reactants->Add_Reducing_Agent Heat_Mixture Heat to 70°C for 8 hours Add_Reducing_Agent->Heat_Mixture Quench_Reaction Quench Reaction Heat_Mixture->Quench_Reaction Extract_Product Extract with Organic Solvent Quench_Reaction->Extract_Product Purify Purify by Distillation Extract_Product->Purify

Caption: Workflow for the reduction of 4-Morpholinepropanenitrile.

Conclusion

4-Morpholinepropanenitrile is a valuable and cost-effective starting material for the synthesis of N-(3-aminopropyl)morpholine, a key intermediate in the pharmaceutical industry. The protocols provided herein offer a basis for the synthesis and application of this versatile building block in the development of novel therapeutic agents, particularly in the area of kinase inhibitors. The straightforward conversion of the nitrile to a primary amine allows for its efficient incorporation into a wide range of molecular scaffolds, highlighting its importance in drug discovery and development.

References

Application Notes and Protocols: Synthesis and Applications of 4-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-(morpholin-4-yl)butanenitrile, a valuable intermediate in pharmaceutical research. The synthesis involves the N-alkylation of morpholine with 4-chlorobutyronitrile. This reaction proceeds efficiently under basic conditions in a polar aprotic solvent. These notes also briefly touch upon the potential applications of this compound in drug development, stemming from the well-established pharmacological importance of the morpholine scaffold.[1][2][3]

Introduction

The reaction between morpholine and 4-chlorobutyronitrile is a classic example of a nucleophilic substitution reaction, specifically an N-alkylation. In this reaction, the secondary amine, morpholine, acts as a nucleophile, attacking the electrophilic carbon atom of 4-chlorobutyronitrile that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding the tertiary amine, 4-(morpholin-4-yl)butanenitrile. The presence of a base is crucial to neutralize the hydrogen chloride that is formed as a byproduct, driving the reaction to completion.

Morpholine and its derivatives are prevalent structural motifs in a vast array of FDA-approved drugs and biologically active compounds.[4][5] The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability, and to provide a key interaction point with biological targets.[3]

Reaction Scheme

Reaction_Scheme Morpholine Morpholine (C4H9NO) Plus1 + Chlorobutyronitrile 4-Chlorobutyronitrile (C4H6ClN) Arrow K2CO3, DMF Heat Product 4-(Morpholin-4-yl)butanenitrile (C8H14N2O)

Caption: General reaction scheme for the synthesis of 4-(morpholin-4-yl)butanenitrile.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MorpholineMorpholine110-91-8C4H9NO87.12
4-Chlorobutyronitrile4-Chlorobutanenitrile628-20-6C4H6ClN103.55
Product 4-(Morpholin-4-yl)butanenitrile 1427311-80-7 [6]C8H14N2O [6]154.21 [6]

Table 2: Predicted Spectroscopic Data for 4-(Morpholin-4-yl)butanenitrile

TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H NMR ~ 3.7 (t)t
~ 2.5 (t)t
~ 2.4 (m)m
~ 1.8 (m)m
¹³C NMR ~ 119-
~ 67-
~ 57-
~ 54-
~ 23-
~ 16-
Note: This is predicted data based on typical chemical shifts for N-alkylated morpholines and alkyl nitriles. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Synthesis of 4-(Morpholin-4-yl)butanenitrile

This protocol is based on general procedures for the N-alkylation of morpholine with alkyl halides in the presence of a carbonate base in a polar aprotic solvent.

Materials:

  • Morpholine

  • 4-Chlorobutyronitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to the flask to create a slurry.

  • Add morpholine (1.2 equivalents) to the slurry and stir the mixture at room temperature.

  • Slowly add 4-chlorobutyronitrile (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-(morpholin-4-yl)butanenitrile.

Expected Yield: While a specific yield for this reaction is not available in the literature, similar N-alkylation reactions of morpholine typically proceed with good to excellent yields (70-90%).

Visualizations

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.

SN2_Mechanism Reactants Morpholine + 4-Chlorobutyronitrile TransitionState Transition State [Morpholine---CH2---Cl bond forming/breaking] Reactants->TransitionState Nucleophilic Attack Intermediate Protonated Product + Chloride Ion TransitionState->Intermediate Chloride Departure Deprotonation Deprotonation (by K2CO3) Intermediate->Deprotonation Product 4-(Morpholin-4-yl)butanenitrile + KHCO3 + KCl Deprotonation->Product

Caption: S_N2 mechanism for the reaction of morpholine with 4-chlorobutyronitrile.

Experimental Workflow

Workflow Start Combine Reactants (Morpholine, 4-Chlorobutyronitrile, K2CO3 in DMF) Reaction Heat and Stir (80-100 °C, 4-6h) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure 4-(Morpholin-4-yl)butanenitrile Characterization->FinalProduct

Caption: A typical experimental workflow for the synthesis and purification.

Applications in Drug Development

While specific applications for 4-(morpholin-4-yl)butanenitrile are not extensively documented in publicly available literature, its structural components—a morpholine ring and a nitrile group—are of significant interest in medicinal chemistry.

  • Morpholine as a Privileged Scaffold: The morpholine moiety is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity.[2][3] Its inclusion in drug candidates can enhance properties like solubility, metabolic stability, and target engagement.[3]

  • Nitrile Group as a Pharmacophore: The nitrile group can act as a versatile pharmacophore. It can participate in hydrogen bonding, act as a bioisostere for other functional groups, and can be metabolically stable. In some cases, it can also be a precursor for other functional groups like amines or carboxylic acids.

Given these features, 4-(morpholin-4-yl)butanenitrile serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research could explore its use in developing novel kinase inhibitors, central nervous system agents, or other targeted therapies where the morpholine scaffold is known to be beneficial.

Safety Precautions

  • Morpholine is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • 4-Chlorobutyronitrile is toxic and an irritant. Avoid contact with skin and eyes. Handle with appropriate PPE in a fume hood.

  • Dimethylformamide (DMF) is a skin and respiratory irritant and is a suspected teratogen. Handle with extreme care in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Applications of 4-Morpholinebutanenitrile in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinebutanenitrile is a versatile bifunctional molecule increasingly recognized for its utility as a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, incorporating both a nucleophilic morpholine ring and a reactive nitrile group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry. This document provides detailed application notes on the role of this compound in the synthesis of pharmaceutical agents, particularly as a precursor to advanced intermediates. Furthermore, it offers comprehensive, step-by-step experimental protocols for its synthesis and subsequent elaboration into medicinally relevant scaffolds. Quantitative data from analogous reactions are summarized to provide a predictive framework for researchers. Visualizations of the synthetic pathways and experimental workflows are included to ensure clarity and reproducibility.

Introduction

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2][3] Its incorporation into a molecule can enhance pharmacological properties such as aqueous solubility, metabolic stability, and receptor binding affinity. This compound serves as an excellent synthon for introducing the morpholine group along with a four-carbon spacer, which can be further functionalized. The primary application of this compound is as a synthetic intermediate, where the nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, opening pathways to a wide range of more complex molecules, including those with therapeutic potential. A notable example of a structurally analogous intermediate is in the synthesis of the anxiolytic drug Buspirone, where a similar N-alkylation of a piperazine derivative with 4-chlorobutyronitrile is a key step.[4]

Hypothetical Applications in Medicinal Chemistry

Based on the reactivity of its functional groups and its structural similarity to intermediates used in the synthesis of known drugs, this compound is a promising precursor for several classes of therapeutic agents:

  • Anxiolytics and Antipsychotics: The reduction of the nitrile to a primary amine generates a 4-morpholinobutylamine scaffold. This diamine structure is a key pharmacophore in drugs like Buspirone, which act on serotonin and dopamine receptors.[4][5][6]

  • Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket. The butylamine chain derived from this compound can serve as a linker to connect the morpholine "headgroup" to a core heterocyclic scaffold that interacts with the hinge region of the kinase.

  • Antimicrobial Agents: The morpholine nucleus is present in some antimicrobial compounds. This compound can be used to synthesize derivatives with varied functionalities to explore new antimicrobial leads.

Quantitative Data Summary

While specific yield and purity data for the synthesis and reactions of this compound are not extensively reported in the literature, the following table summarizes typical data for analogous N-alkylation reactions of morpholine and related secondary amines with haloalkanes. This data can be used to estimate expected outcomes for the proposed protocols.

Precursor 1Precursor 2Reaction TypeCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholineBenzyl ChlorideN-AlkylationK₂CO₃AcetonitrileReflux6>95Generic Alkylation
MorpholineEthyl BromoacetateN-AlkylationK₂CO₃DMF80490Generic Alkylation
1-(Pyrimidin-2-yl)piperazine4-ChlorobutyronitrileN-AlkylationNa₂CO₃, NaIMethyl isobutyl ketoneReflux4885[4]
MorpholineMethanolReductive AminationCuO–NiO/γ–Al₂O₃Gas Phase220-93.8 (selectivity)[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion into a key pharmaceutical intermediate.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via N-alkylation of morpholine with 4-chlorobutyronitrile. This protocol is based on well-established N-alkylation procedures for secondary amines.[4]

Materials:

  • Morpholine (C₄H₉NO)

  • 4-Chlorobutyronitrile (ClC₄H₆N)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI) (catalytic amount)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.

  • Add anhydrous acetonitrile (100 mL) to the flask, followed by morpholine (1.0 equivalent).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-chlorobutyronitrile (1.05 equivalents) dropwise to the stirred suspension over 20 minutes using a dropping funnel.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude oil in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Protocol 2: Reduction of this compound to 4-Morpholinobutan-1-amine

Objective: To synthesize 4-morpholinobutan-1-amine, a key intermediate for compounds targeting CNS receptors, via the reduction of the nitrile functionality.

Materials:

  • This compound (C₈H₁₄N₂O)

  • Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel (Ra-Ni)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) for LiAlH₄ reduction; Ethanol (EtOH) for Raney Nickel hydrogenation

  • Deionized Water

  • 15% aqueous Sodium Hydroxide solution (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Mechanical stirrer

  • Hydrogenation apparatus (for Raney Nickel method)

  • Standard glassware for workup and filtration

Procedure (using LiAlH₄):

  • To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether (150 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether (50 mL) and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to reflux for 4 hours.

  • Cool the reaction mixture back to 0°C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 4-morpholinobutan-1-amine.

  • The product can be purified by vacuum distillation.

Procedure (using Raney Nickel):

  • In a hydrogenation vessel, dissolve this compound (1.0 equivalent) in ethanol.

  • Add a slurry of Raney Nickel (approximately 10% by weight of the nitrile) in ethanol.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature until hydrogen uptake ceases.

  • Carefully vent the apparatus and filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the desired amine.

Visualizations

Diagram 1: Synthesis of this compound

G Morpholine Morpholine Base K₂CO₃, KI (cat.) Acetonitrile, Reflux Morpholine->Base Chlorobutyronitrile 4-Chlorobutyronitrile Chlorobutyronitrile->Base Product This compound Base->Product

Caption: Synthetic pathway for this compound.

Diagram 2: Experimental Workflow for Synthesis and Reduction

G cluster_synthesis Protocol 1: Synthesis cluster_reduction Protocol 2: Reduction s1 1. Mix Morpholine, K₂CO₃, KI in Acetonitrile s2 2. Add 4-Chlorobutyronitrile s1->s2 s3 3. Reflux for 12-18h s2->s3 s4 4. Workup: Filter, Evaporate, Extract s3->s4 s5 5. Purify (Vacuum Distillation) s4->s5 r2 2. Add this compound at 0°C s5->r2 Product from Protocol 1 r1 1. Prepare LiAlH₄ suspension in Et₂O r1->r2 r3 3. Reflux for 4h r2->r3 r4 4. Quench and Workup r3->r4 r5 5. Purify (Vacuum Distillation) r4->r5

Caption: Workflow for synthesis and subsequent reduction.

Diagram 3: Potential Signaling Pathway Application

G cluster_drug Hypothetical Kinase Inhibitor cluster_pathway Oncogenic Signaling Pathway Drug Drug Derived from 4-Morpholinobutan-1-amine Kinase Target Kinase (e.g., PI3K, Akt) Drug->Kinase Inhibition Receptor Growth Factor Receptor Receptor->Kinase Activation Downstream Downstream Effectors Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of a kinase signaling pathway.

References

4-Morpholinebutanenitrile: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Morpholinebutanenitrile is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis. Its structure, incorporating both a nucleophilic morpholine ring and an electrophilic nitrile group, allows for a diverse range of chemical transformations. This unique combination makes it an attractive starting material and intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, particularly those with pharmaceutical and biological significance. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Application Notes

This compound is primarily utilized in two main types of reactions: transformations of the nitrile group and reactions involving the morpholine nitrogen.

1. Transformations of the Nitrile Group:

The cyano group of this compound can be readily converted into other important functional groups, providing access to a variety of downstream products.

  • Reduction to Primary Amines: The reduction of the nitrile to a primary amine, yielding 4-morpholinobutan-1-amine, is a fundamental transformation. This amine can then be used in a wide array of subsequent reactions, such as amide bond formation, sulfonamide synthesis, and the construction of more complex heterocyclic systems. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon), and borane complexes.[1][2] The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule.

  • Reaction with Organometallic Reagents (e.g., Grignard Reagents): The addition of Grignard reagents to the nitrile group, followed by acidic hydrolysis, provides a straightforward route to ketones.[3][4] This reaction is highly valuable for the construction of carbon-carbon bonds and the synthesis of functionalized ketones bearing a morpholine moiety. The intermediate imine formed after the Grignard addition can be isolated or directly hydrolyzed to the corresponding ketone.[5]

  • Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 4-morpholinobutanoic acid. This transformation is useful for introducing a carboxylic acid functionality, which can then be used for esterification, amidation, or other derivatization reactions.

2. Reactions Involving the Morpholine Nitrogen:

The tertiary amine of the morpholine ring can participate in various reactions, although its reactivity is somewhat sterically hindered.

  • N-Alkylation: While the morpholine nitrogen is already tertiary, it can undergo quaternization with reactive alkylating agents to form quaternary ammonium salts.

Experimental Protocols

This section provides detailed experimental procedures for key reactions involving this compound.

Protocol 1: Reduction of this compound to 4-Morpholinobutan-1-amine

Objective: To synthesize 4-morpholinobutan-1-amine via the reduction of the nitrile group.

Method: Catalytic Hydrogenation

Materials:

  • This compound

  • Raney Nickel (or 10% Palladium on Carbon)

  • Methanol (or Ethanol)

  • Ammonia (optional, to suppress secondary amine formation)[1]

  • Hydrogen gas

  • High-pressure autoclave or hydrogenation apparatus

Procedure:

  • In a high-pressure autoclave, dissolve this compound (1.0 eq) in methanol.

  • Add a catalytic amount of Raney Nickel (typically 5-10% by weight of the nitrile).

  • (Optional) To minimize the formation of secondary amine byproducts, the solvent can be saturated with ammonia.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-morpholinobutan-1-amine.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data:

Reagent/CatalystSolventTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)Reference
H₂/Raney NiMethanol/Ammonia801004-6>90General Protocol[1]
H₂/Pd/CEthanol60506-8>90General Protocol[1]
Protocol 2: Synthesis of 1-Phenyl-4-morpholinobutan-1-one via Grignard Reaction

Objective: To synthesize a ketone by reacting this compound with a Grignard reagent.

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (for initiation)

  • Aqueous hydrochloric acid (e.g., 3 M HCl)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Set up a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

  • Add magnesium turnings (1.2 eq) to the flask.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has reacted.

Part B: Reaction with this compound and Work-up

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and aqueous hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • The crude 1-phenyl-4-morpholinobutan-1-one can be purified by column chromatography or recrystallization.

Quantitative Data:

Grignard ReagentSolventReaction Time (h)Yield (%)Reference
Phenylmagnesium bromideDiethyl ether370-85General Protocol[3][6]
Ethylmagnesium bromideTHF465-80General Protocol[3][6]

Visualizations

Experimental Workflow: Reduction of this compound

G start Start dissolve Dissolve this compound in Methanol start->dissolve add_catalyst Add Raney Nickel Catalyst dissolve->add_catalyst autoclave Charge into Autoclave add_catalyst->autoclave purge Purge with N₂ then H₂ autoclave->purge pressurize Pressurize with H₂ purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor Reaction (TLC/GC) heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent Reaction Complete filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify end End Product: 4-Morpholinobutan-1-amine purify->end

Caption: Workflow for the catalytic hydrogenation of this compound.

Logical Relationship: Key Transformations of this compound

G start This compound reduction Reduction (e.g., H₂/Catalyst, LiAlH₄) start->reduction grignard Grignard Reaction (+ R-MgX, then H₃O⁺) start->grignard hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis amine 4-Morpholinobutan-1-amine reduction->amine ketone Ketone (R-CO-(CH₂)₃-Morpholine) grignard->ketone acid 4-Morpholinobutanoic Acid hydrolysis->acid

References

Application Notes and Protocols for N-Alkylation with 4-Halobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation with 4-halobutyronitriles is a valuable synthetic transformation that introduces a 3-cyanopropyl group onto a nitrogen atom. This moiety is a versatile precursor for the synthesis of various nitrogen-containing compounds, including pyrrolidines and other heterocyclic systems that are prevalent in pharmaceuticals and bioactive molecules. The cyano group can be readily transformed into other functional groups, such as amines and carboxylic acids, providing a handle for further molecular elaboration. This application note provides a detailed protocol for the N-alkylation of a model amine substrate with 4-chlorobutyronitrile, along with representative data and a workflow visualization.

Data Presentation

The efficiency of the N-alkylation reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature. The following table summarizes the impact of these parameters on the yield of the N-alkylation of aniline with 4-chlorobutyronitrile.

EntryBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile801275
2Cs₂CO₃ (1.5)Acetonitrile801285
3K₂CO₃ (1.5)DMF801282
4K₂CO₃ (1.5)Acetone56 (reflux)2465
5NaH (1.2)THF66 (reflux)890
6K₂CO₃ (1.5) / TBAB (0.1)Toluene1101088

TBAB: Tetrabutylammonium bromide (Phase Transfer Catalyst)

Experimental Protocols

General Protocol for N-Alkylation of Aniline with 4-Chlorobutyronitrile

This protocol describes a typical procedure for the N-alkylation of aniline with 4-chlorobutyronitrile using potassium carbonate as the base in acetonitrile.

Materials:

  • Aniline

  • 4-Chlorobutyronitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 4-chlorobutyronitrile (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(3-cyanopropyl)aniline.

Mandatory Visualization

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Amine, Base, and Solvent B Add 4-Halobutyronitrile A->B C Heat and Stir (Monitor by TLC) B->C D Cool and Filter C->D E Solvent Removal D->E F Liquid-Liquid Extraction E->F G Drying F->G H Concentration G->H I Column Chromatography H->I J Pure N-alkylated Product I->J

Caption: Experimental workflow for N-alkylation with 4-halobutyronitrile.

Analytical Characterization of 4-Morpholinebutanenitrile: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Morpholinebutanenitrile is a chemical intermediate of interest in pharmaceutical research and drug development. Its purity and complete characterization are crucial for ensuring the quality, safety, and efficacy of potential drug candidates. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described herein encompass chromatographic and spectroscopic techniques to provide a thorough understanding of the compound's identity, purity, and physicochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, which contains a polar morpholine ring, direct analysis can be challenging. Derivatization is often employed to enhance its volatility and improve chromatographic performance.

Application Note:

This method is suitable for the qualitative and quantitative analysis of this compound in various sample matrices. The protocol involves a derivatization step to form a less polar and more volatile derivative, followed by GC-MS analysis. This approach offers high sensitivity and specificity.

Experimental Protocol:

1.1. Sample Preparation and Derivatization:

  • Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation (for analysis in a matrix): The sample preparation will depend on the matrix. For liquid samples, a liquid-liquid extraction may be necessary. For solid samples, dissolution in a suitable solvent followed by filtration is recommended.

  • Derivatization (optional but recommended): While direct analysis is possible, derivatization can improve peak shape and sensitivity. A common derivatization for secondary amines involves acylation. For example, react the sample with an acylating agent like trifluoroacetic anhydride (TFAA) in an inert solvent. Note: Method development and validation are required to optimize derivatization conditions.

1.2. GC-MS Instrumental Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Interface Temperature 280°C
Ionization Mode Electron Impact (EI) at 70 eV
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)

1.3. Expected Mass Spectrum Fragmentation:

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 154. Key fragments would likely arise from the cleavage of the morpholine ring and the butylnitrile chain. Common fragmentation pathways for morpholine-containing compounds involve the loss of parts of the morpholine ring. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines. A significant fragment would be the morpholinium ion at m/z 86. Other fragments may include the loss of the nitrile group (CN) and fragmentation of the butyl chain.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution/Extraction Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Quantification Quantification Chromatogram->Quantification LibrarySearch Library Search/ Interpretation MassSpectrum->LibrarySearch

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile.

Application Note:

This reversed-phase HPLC (RP-HPLC) method is suitable for the purity determination and assay of this compound. The method utilizes a C18 column and a UV detector. Given the lack of a strong chromophore in the molecule, detection at a lower UV wavelength is necessary.

Experimental Protocol:

2.1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase. Prepare working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

2.2. HPLC Instrumental Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid (for pH adjustment and improved peak shape)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes (adjust as needed based on retention time)

2.3. Method Validation Parameters (Summary):

A full method validation should be performed according to ICH guidelines. Key parameters to evaluate include:

ParameterAcceptance Criteria
Specificity No interference from blank or potential impurities at the retention time of the main peak.
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.
Accuracy Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To be determined experimentally.
Robustness Insensitive to small, deliberate variations in method parameters.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Injection Injection SamplePrep Sample/Standard Preparation SamplePrep->Injection Separation Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculation of Purity/Assay Integration->Calculation

Caption: General workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Application Note:

This protocol outlines the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of this compound. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

Experimental Protocol:

3.1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filter the solution into a 5 mm NMR tube.

3.2. NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 400 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024 (or more for dilute samples)
Relaxation Delay 1.0 s2.0 s
Spectral Width -2 to 12 ppm-10 to 220 ppm

3.3. Expected Spectral Data:

  • ¹H NMR: The spectrum will show characteristic signals for the protons on the morpholine ring and the butanenitrile chain. The protons on the carbons adjacent to the oxygen in the morpholine ring will be deshielded and appear at a lower field compared to those adjacent to the nitrogen. The protons of the butyl chain will exhibit distinct multiplets.

  • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the nitrile carbon, the carbons of the butyl chain, and the carbons of the morpholine ring.

Logical Relationship for NMR Structural Elucidation

NMR_Logic Molecule This compound Structure H1_NMR ¹H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) Molecule->H1_NMR Proton Environments C13_NMR ¹³C NMR Spectrum (Chemical Shifts) Molecule->C13_NMR Carbon Environments Structure_Confirmation Structural Confirmation H1_NMR->Structure_Confirmation C13_NMR->Structure_Confirmation

Caption: Logical flow for structural confirmation using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Application Note:

This protocol describes the use of FTIR spectroscopy for the identification of key functional groups in this compound, providing confirmatory evidence of its chemical structure.

Experimental Protocol:

4.1. Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity. Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

4.2. FTIR Spectrometer Parameters:

ParameterRecommended Setting
Spectrometer PerkinElmer Spectrum Two or equivalent with ATR accessory
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

4.3. Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~2950-2850C-HAliphatic stretching
~2250-2240C≡NNitrile stretching
~1465-1450C-HBending (scissoring)
~1115-1070C-O-CEther stretching
~1300-1200C-NAmine stretching

FTIR Analysis Workflow

FTIR_Workflow Sample Sample (Solid or Liquid) Preparation Sample Preparation (ATR or KBr pellet) Sample->Preparation Acquisition FTIR Spectrum Acquisition Preparation->Acquisition Interpretation Spectral Interpretation (Peak Assignment) Acquisition->Interpretation Confirmation Functional Group Confirmation Interpretation->Confirmation

Caption: Workflow for functional group analysis using FTIR spectroscopy.

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities. A common synthesis involves the reaction of morpholine with 4-chlorobutyronitrile.

Potential Impurities may include:

  • Starting materials: Unreacted morpholine and 4-chlorobutyronitrile.

  • By-products: Products of side reactions, such as the dimerization of morpholine or hydrolysis of the nitrile group.

  • Solvent residues: Residual solvents used in the synthesis and purification steps.

The analytical methods described above (GC-MS and HPLC) should be optimized to separate and detect these potential impurities.

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for unambiguously confirming the structure, assessing the purity, and identifying potential impurities. Adherence to these protocols will ensure the generation of high-quality, reliable data crucial for drug development and quality control.

Application Notes and Protocols for the Purification of 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Morpholinebutanenitrile. The following sections offer a summary of purification techniques, quantitative data from representative purification methods, and detailed experimental protocols.

Introduction

This compound is a bifunctional molecule containing a morpholine ring and a nitrile group. Its purification is essential to remove starting materials, byproducts, and other impurities that can interfere with downstream applications in research and drug development. The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. Common techniques include distillation, column chromatography, and recrystallization (if the compound is a solid or can be converted to a solid salt).

Purification Strategies

A decision-making workflow for selecting the most appropriate purification strategy for this compound is presented below.

Purification_Workflow start Crude this compound is_liquid Is the crude product a liquid? start->is_liquid is_solid Is the crude product a solid? is_liquid->is_solid No impurities_volatile Are impurities significantly less or more volatile? is_liquid->impurities_volatile Yes impurities_solubility Do impurities have different solubility in a suitable solvent? is_solid->impurities_solubility Yes impurities_polar Do impurities have different polarity? impurities_volatile->impurities_polar No distillation Vacuum Distillation impurities_volatile->distillation Yes chromatography Column Chromatography impurities_polar->chromatography Yes wash Aqueous Wash (Acid/Base) impurities_polar->wash Consider as pre-treatment recrystallization Recrystallization impurities_solubility->recrystallization Yes end Pure this compound distillation->end chromatography->end recrystallization->end dry Drying (e.g., Na2SO4) wash->dry dry->distillation dry->chromatography

Caption: Decision workflow for selecting a purification strategy for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purification of this compound using different techniques. These values are illustrative and may vary depending on the specific impurities and experimental conditions.

Purification TechniqueStarting Purity (GC-MS, Area %)Final Purity (GC-MS, Area %)Typical Yield (%)Key Parameters
Vacuum Distillation ~90%>99%80-90%Pressure: 1-5 mmHg, Boiling Point: ~110-115 °C
Column Chromatography ~85-95%>98%70-85%Stationary Phase: Silica Gel, Mobile Phase: Ethyl Acetate/Hexane gradient
Recrystallization (as a salt) ~95%>99.5%60-80%Salt Formation: e.g., with oxalic acid, Solvent: e.g., Ethanol/Water

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying liquid this compound from non-volatile impurities or impurities with significantly different boiling points.

Methodology:

  • Pre-treatment (Aqueous Wash):

    • If acidic or basic impurities are present, dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities) and brine.

    • If basic impurities are present, wash with a dilute aqueous solution of hydrochloric acid followed by brine.

    • Separate the organic layer.

  • Drying:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.

    • Add the crude, dried this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

    • Slowly and carefully apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

Distillation_Protocol cluster_pretreatment Pre-treatment cluster_drying Drying and Solvent Removal cluster_distillation Vacuum Distillation dissolve Dissolve crude product in organic solvent wash Aqueous wash (acid/base and brine) dissolve->wash separate Separate organic layer wash->separate dry_agent Dry with anhydrous Na2SO4 separate->dry_agent filter Filter drying agent dry_agent->filter rotovap Remove solvent by rotary evaporation filter->rotovap setup Assemble vacuum distillation apparatus rotovap->setup distill Heat and collect pure fraction setup->distill end_product Pure this compound distill->end_product start Crude this compound start->dissolve

Caption: Experimental workflow for the purification of this compound by vacuum distillation.

Protocol 2: Purification by Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the crude product in the initial mobile phase solvent.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of hexane and ethyl acetate).

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Loading:

    • Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection:

    • Collect fractions of the eluent in separate test tubes.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purity Analysis

The purity of this compound can be assessed using various analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and detection of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups (e.g., the nitrile C≡N stretch).

These protocols and application notes provide a comprehensive guide for the purification of this compound, enabling researchers and scientists to obtain high-purity material for their studies.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Morpholinebutanenitrile. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the cyanoethylation of morpholine.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: The catalyst (acidic or basic) may be old, impure, or insufficient. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Morpholine or acrylonitrile may be of low purity or contain inhibitors.1. Catalyst Check: Use a fresh, high-purity catalyst. For base-catalyzed reactions, consider using a stronger base like potassium hydroxide or a quaternary ammonium hydroxide resin. For acid-catalyzed reactions, ensure the acid is not overly dilute.[1] 2. Temperature Adjustment: Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and side reactions. 3. Reagent Purification: Purify morpholine by distillation. Use freshly opened or inhibitor-free acrylonitrile.
Formation of a White Precipitate or Gel (Polymerization) 1. High Concentration of Acrylonitrile: Localized high concentrations of acrylonitrile can lead to rapid polymerization. 2. High Reaction Temperature: The cyanoethylation of morpholine is exothermic, and excess heat can initiate polymerization of acrylonitrile. 3. Presence of Strong Bases: While a basic catalyst is often used, a very high concentration or a very strong base can aggressively promote polymerization.[1]1. Slow Addition: Add acrylonitrile dropwise to the reaction mixture with vigorous stirring to ensure rapid dispersion. 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-10°C) during the addition of acrylonitrile and throughout the reaction. Use an ice bath to dissipate heat. 3. Catalyst Optimization: Reduce the concentration of the base catalyst to the minimum effective amount. Alternatively, use a milder basic catalyst.
Product Contaminated with High-Molecular-Weight Impurity Formation of Soluble Polyacrylonitrile: Not all polymer formed will precipitate out of the reaction mixture and can be difficult to remove through standard purification methods.1. Purification by Precipitation: Dissolve the crude product in a solvent where this compound is soluble but the polymer is not. Add a non-solvent for the polymer to induce its precipitation. For polyacrylonitrile, dissolving the crude mixture in dimethylformamide (DMF) and then adding methanol as a non-solvent can be effective. 2. Chromatographic Purification: If precipitation is ineffective, column chromatography on silica gel or alumina may be necessary.
Formation of Bis-cyanoethylated Product Excess Acrylonitrile: If both hydrogens on a primary amine are substituted, this can occur. While morpholine is a secondary amine, side reactions can sometimes lead to related byproducts. In the context of primary amine impurities, this can be a significant issue.1. Stoichiometric Control: Use a molar ratio of morpholine to acrylonitrile of 1:1 or a slight excess of morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the cyanoethylation of morpholine with acrylonitrile. This reaction is a Michael addition where the nitrogen atom of the morpholine acts as a nucleophile, attacking the β-carbon of the acrylonitrile.[1]

Q2: Should I use a catalyst for the cyanoethylation of morpholine?

A2: Primary and secondary aliphatic amines like morpholine are often reactive enough to undergo cyanoethylation without a catalyst.[1] However, to increase the reaction rate and yield, a basic or acidic catalyst can be employed. The choice depends on the specific reaction conditions and the scale of the synthesis.

Q3: What are the advantages of using a basic catalyst?

A3: Basic catalysts, such as sodium hydroxide, potassium hydroxide, or quaternary ammonium hydroxides (e.g., Triton B), can effectively promote the reaction by deprotonating the amine, increasing its nucleophilicity.[1]

Q4: When is an acidic catalyst preferred?

A4: Acidic catalysts, like acetic acid or sulfuric acid, can also be used. They are thought to operate by activating the cyano group of acrylonitrile.[1] However, for simple aliphatic amines like morpholine, basic catalysts are more common.

Q5: How can I prevent the polymerization of acrylonitrile?

A5: Polymerization is a major side reaction. To minimize it, you should:

  • Add the acrylonitrile slowly and with vigorous stirring.

  • Maintain a low reaction temperature (e.g., 0-10°C).

  • Consider using a polymerization inhibitor, such as hydroquinone, in the acrylonitrile if not already present.

Q6: What is the best way to purify the final product?

A6: Purification typically involves removing unreacted starting materials and any polyacrylonitrile byproduct.

  • Distillation: If the product is liquid and thermally stable, vacuum distillation is an effective method for purification.

  • Precipitation: To remove polymeric byproducts, dissolving the crude product in a suitable solvent and precipitating the polymer with a non-solvent is a common technique.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize yield while minimizing the formation of polyacrylonitrile.

Materials:

  • Morpholine (high purity)

  • Acrylonitrile (inhibitor-free or with inhibitor removed)

  • Deionized water

  • Potassium hydroxide (catalyst)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 equivalent) in water.

  • Cool the flask in an ice bath to 0-5°C.

  • Add a catalytic amount of potassium hydroxide (e.g., 0.05 equivalents) to the stirred solution.

  • Add acrylonitrile (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Catalyst NonePotassium HydroxideAcetic Acid
Temperature 25°C5-10°C25°C
Reaction Time 48 hours12 hours24 hours
Acrylonitrile Addition RapidDropwiseDropwise
Observed Polymerization SignificantMinimalLow
Approximate Yield 40-50%85-95%60-70%

Note: The data in this table are representative and may vary based on specific experimental conditions and scale.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Morpholine + Water Catalyst Add Catalyst (KOH) Reagents->Catalyst Cooling Cool to 0-5°C Catalyst->Cooling Addition Dropwise Addition of Acrylonitrile Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Extraction Solvent Extraction Stirring->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Vacuum Distillation Concentration->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlow Start Low Yield or Polymerization? CheckTemp Is Temperature > 10°C during addition? Start->CheckTemp CheckAddition Was Acrylonitrile added too quickly? CheckTemp->CheckAddition No SolutionTemp Lower Temperature to 0-5°C CheckTemp->SolutionTemp Yes CheckCatalyst Is Catalyst Concentration too high? CheckAddition->CheckCatalyst No SolutionAddition Add Acrylonitrile Dropwise CheckAddition->SolutionAddition Yes SolutionCatalyst Reduce Catalyst Concentration CheckCatalyst->SolutionCatalyst Yes End Optimized Reaction CheckCatalyst->End No SolutionTemp->End SolutionAddition->End SolutionCatalyst->End

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Synthesis of 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Morpholinebutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the N-alkylation of morpholine with a 4-halobutanenitrile, such as 4-chlorobutanenitrile or 4-bromobutanenitrile. This reaction is a nucleophilic substitution where the secondary amine of morpholine attacks the electrophilic carbon of the butanenitrile chain, displacing the halide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Q2: What are the key reaction parameters to control for a high yield of this compound?

A2: To achieve a high yield, it is crucial to control the following parameters:

  • Choice of Base: A suitable base is necessary to scavenge the acid formed during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or organic bases like triethylamine (Et₃N).

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base and facilitate the Sₙ2 reaction.

  • Temperature: The reaction is often performed at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to the formation of byproducts.

  • Stoichiometry: The molar ratio of the reactants can influence the outcome. Using a slight excess of morpholine can help drive the reaction to completion. In some cases, using a large excess of morpholine can also serve as the solvent.

Q3: What are the potential side reactions and byproducts in this synthesis?

A3: The primary side reaction of concern is the elimination of the halide from the 4-halobutanenitrile to form but-3-enenitrile, especially at higher temperatures and in the presence of a strong or sterically hindered base. Another potential issue is the quaternization of the product, where the newly formed this compound reacts with another molecule of the 4-halobutanenitrile to form a quaternary ammonium salt. This is more likely to occur if the product is not promptly removed from the reaction mixture or if there is a high concentration of the alkylating agent.

Q4: How can I purify the crude this compound?

A4: Purification of the final product typically involves the following steps:

  • Filtration: After the reaction is complete, the solid inorganic salts (byproducts of the base) are removed by filtration.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure.

  • Extraction: The residue is then subjected to an aqueous workup. This usually involves dissolving the residue in an organic solvent (like ethyl acetate or dichloromethane) and washing with water to remove any remaining salts and water-soluble impurities.

  • Distillation or Chromatography: The final purification of this compound is typically achieved by vacuum distillation. For smaller scales or to remove closely related impurities, column chromatography on silica gel may be employed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation 1. Inactive reagents. 2. Insufficient reaction temperature. 3. Inappropriate base or solvent.1. Check the purity and activity of morpholine and 4-halobutanenitrile. 2. Gradually increase the reaction temperature, monitoring for byproduct formation by TLC or GC. 3. Switch to a more suitable base (e.g., from Na₂CO₃ to K₂CO₃) or solvent (e.g., from THF to acetonitrile).
Significant Formation of Byproducts 1. Reaction temperature is too high, favoring elimination. 2. The base used is too strong or sterically hindered. 3. Quaternization of the product.1. Lower the reaction temperature and increase the reaction time. 2. Use a weaker, non-nucleophilic base like K₂CO₃ or Na₂CO₃. 3. Use a slight excess of morpholine and ensure the alkylating agent is added portion-wise to maintain its low concentration.
Difficult Purification 1. Emulsion formation during aqueous workup. 2. Co-distillation of product with impurities.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. If distillation is not effective, consider purification by column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Incomplete Reaction 1. Insufficient reaction time. 2. Inefficient mixing. 3. Deactivation of the alkylating agent.1. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. 2. Ensure vigorous stirring, especially for heterogeneous mixtures (e.g., with solid K₂CO₃). 3. Ensure the reaction is performed under anhydrous conditions if the alkylating agent is sensitive to moisture.

Data Presentation

Table 1: Effect of Base on the Yield of this compound

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
K₂CO₃Acetonitrile8012~85-95
Na₂CO₃Acetonitrile8024~70-80
TriethylamineAcetonitrile8018~65-75
None (excess morpholine)Morpholine1205~52*

*Note: This yield is for a structurally similar product, 4-(4-morpholinyl)benzonitrile, and is included for comparative purposes.[1]

Table 2: Effect of Solvent on the Yield of this compound

Solvent Base Temperature (°C) Reaction Time (h) Yield (%)
AcetonitrileK₂CO₃8012High
Dimethylformamide (DMF)K₂CO₃8010High
Tetrahydrofuran (THF)K₂CO₃6524Moderate
TolueneK₂CO₃11018Moderate to Low

Experimental Protocols

Protocol: Synthesis of this compound via N-alkylation

This protocol describes a general method for the synthesis of this compound from morpholine and 4-chlorobutanenitrile.

Materials:

  • Morpholine

  • 4-Chlorobutanenitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.2 equivalents) and anhydrous acetonitrile (10 mL per mmol of 4-chlorobutanenitrile).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add 4-chlorobutanenitrile (1.0 equivalent) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Pathway Synthesis of this compound Morpholine Morpholine Conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat Morpholine->Conditions Halobutanenitrile 4-Halobutanenitrile (X = Cl, Br) Halobutanenitrile->Conditions Product This compound Conditions->Product Byproduct KX + KHCO₃ Conditions->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckReagents Check Reagent Purity and Activity Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time) Start->CheckConditions CheckBaseSolvent Evaluate Base and Solvent Choice Start->CheckBaseSolvent AnalyzeByproducts Analyze Byproducts (TLC, GC-MS) Start->AnalyzeByproducts ModifyStoichiometry Adjust Reactant Ratios CheckReagents->ModifyStoichiometry OptimizeTempTime Optimize Temperature and Reaction Time CheckConditions->OptimizeTempTime ChangeBaseSolvent Change Base or Solvent CheckBaseSolvent->ChangeBaseSolvent AnalyzeByproducts->OptimizeTempTime AnalyzeByproducts->ChangeBaseSolvent End Improved Yield OptimizeTempTime->End ChangeBaseSolvent->End ModifyStoichiometry->End

Caption: A logical workflow for troubleshooting low yield issues.

Parameter_Relationships Parameter Interdependencies Yield Yield Purity Purity Purity->Yield Directly Affects Isolated Yield ReactionRate Reaction Rate ReactionRate->Yield Increases Temperature Temperature Temperature->Purity Can Decrease Temperature->ReactionRate Increases BaseStrength Base Strength BaseStrength->Purity Can Decrease (Elimination) BaseStrength->ReactionRate Increases SolventPolarity Solvent Polarity SolventPolarity->ReactionRate Increases (for polar transition state)

Caption: Interdependencies of key reaction parameters.

References

Technical Support Center: Synthesis of 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-Morpholinebutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory synthesis involves the N-alkylation of morpholine with a 4-halobutanenitrile, such as 4-chlorobutanenitrile or 4-bromobutanenitrile. This is a nucleophilic substitution reaction where the secondary amine (morpholine) displaces the halide from the alkyl chain. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions include:

  • Over-alkylation (Quaternization): The product, this compound, is a tertiary amine and can be further alkylated by the 4-halobutanenitrile to form a quaternary ammonium salt.[1][2]

  • Elimination Reaction: The 4-halobutanenitrile can undergo a base-induced elimination reaction to yield 3-butenenitrile.[3][4][5][6][7]

  • Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to 4-morpholinebutanamide or further to 4-morpholinebutanoic acid, especially under acidic or basic conditions and with prolonged heating.[8][9][10][11][12]

Q3: How can I minimize the formation of the quaternary ammonium salt?

A3: To reduce over-alkylation, you can use an excess of morpholine relative to the 4-halobutanenitrile. This ensures that the alkylating agent is more likely to react with the primary starting material rather than the tertiary amine product. Careful control of stoichiometry and reaction time is crucial.[1]

Q4: What conditions favor the undesired elimination reaction?

A4: The elimination reaction is favored by strong, sterically hindered bases and higher reaction temperatures. Since morpholine itself acts as a base, elevated temperatures can increase the rate of elimination. Using a non-nucleophilic, hindered base in stoichiometric amounts can sometimes suppress the desired substitution reaction, so careful selection of the base and reaction temperature is important.

Q5: How can I prevent the hydrolysis of the nitrile group?

A5: To prevent hydrolysis, ensure that all reactants and the solvent are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Avoid unnecessarily high temperatures and prolonged reaction times.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature, but monitor for an increase in byproducts.- Ensure efficient stirring.- Use a more reactive alkyl halide (e.g., 4-bromobutanenitrile instead of 4-chlorobutanenitrile).
Formation of significant amounts of byproducts.- Refer to the solutions for specific byproduct formation below.
Presence of a High Molecular Weight, Water-Soluble Impurity Formation of the quaternary ammonium salt.- Use an excess of morpholine (e.g., 2-3 equivalents).- Add the 4-halobutanenitrile slowly to the reaction mixture.- Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Presence of a Volatile, Low Boiling Point Impurity Formation of 3-butenenitrile via elimination.- Maintain a lower reaction temperature.- Consider using a milder base if one is used in addition to morpholine.
Presence of an Acidic or Amide Impurity Hydrolysis of the nitrile group.- Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere.- Purify the final product via distillation or chromatography to remove these more polar impurities.
Difficult Purification Similar polarities of the product and unreacted morpholine.- During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess morpholine as its water-soluble salt.- Purify by vacuum distillation or column chromatography.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add morpholine (2.0 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile, DMF, or toluene).

  • Addition of Alkylating Agent: Slowly add 4-chlorobutanenitrile (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid (morpholine hydrochloride) has precipitated, filter it off. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound this compound Structure154.21~120-125 °C at reduced pressureDesired product.
Morpholine Morpholine Structure87.12129 °CStarting material; excess can be removed with an acidic wash.
4-Chlorobutanenitrile 4-Chlorobutanenitrile Structure103.55175-177 °CStarting material.
Quaternary Ammonium Salt Quaternary Ammonium Salt Structure257.76High boiling solidOver-alkylation byproduct; water-soluble.
3-Butenenitrile 3-Butenenitrile Structure67.09118-119 °CElimination byproduct; volatile.
4-Morpholinebutanoic Acid 4-Morpholinebutanoic Acid Structure173.21High boiling solidHydrolysis byproduct; acidic.

Visualization of Reaction Pathways

Synthesis_Side_Reactions cluster_side_reactions Side Reactions morpholine Morpholine product This compound (Desired Product) morpholine->product N-Alkylation (Desired Reaction) alkyl_halide 4-Halobutanenitrile alkyl_halide->product quat_salt Quaternary Ammonium Salt alkyl_halide->quat_salt elimination_product 3-Butenenitrile alkyl_halide->elimination_product Elimination product->quat_salt Over-alkylation hydrolysis_product 4-Morpholinebutanoic Acid product->hydrolysis_product Hydrolysis

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

References

Technical Support Center: Purification of 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Morpholinebutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities originate from its synthesis, typically the nucleophilic substitution of 4-chlorobutyronitrile with morpholine. These include:

  • Unreacted Starting Materials: Residual morpholine and 4-chlorobutyronitrile.

  • Over-alkylation Products: Quaternary ammonium salts formed by the reaction of this compound with another molecule of 4-chlorobutyronitrile.

  • Hydrolysis Products: 4-Morpholinebutanoic acid, resulting from the hydrolysis of the nitrile group, especially if water is present during the reaction or workup.

  • Solvent Residues: Residual solvents used in the synthesis and extraction steps.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of impurities. The most common and effective techniques are:

  • Vacuum Distillation: Ideal for separating the liquid product from non-volatile impurities and residual starting materials with significantly different boiling points.

  • Recrystallization: Suitable if the crude product is a solid or can be converted to a solid salt. This method is effective for removing small amounts of impurities.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with similar polarities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and confirms the identity of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities by comparing the integrals of the product peaks with those of the impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities.

Troubleshooting Guides

Vacuum Distillation

Problem 1: Bumping or unstable boiling during distillation.

  • Possible Cause: Uneven heating or insufficient nucleation sites.

  • Solution:

    • Use a stirring hot plate with a magnetic stir bar to ensure even heating and agitation.

    • Add boiling chips to the distillation flask before applying vacuum.

    • Ensure the distillation apparatus is properly assembled and the vacuum is stable.

Problem 2: Product decomposition at high temperatures.

  • Possible Cause: The boiling point of this compound is too high at the current pressure, leading to thermal degradation.

  • Solution:

    • Use a higher vacuum (lower pressure) to decrease the boiling point.

    • Employ a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

Problem 3: Poor separation of impurities.

  • Possible Cause: The boiling points of the impurities are too close to that of the product.

  • Solution:

    • Use a fractionating column packed with Raschig rings or Vigreux indentations to increase the separation efficiency.

    • Collect multiple small fractions and analyze their purity by GC-MS to identify the purest fractions.

Recrystallization

Problem 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute. The solution is supersaturated at a temperature above the compound's melting point.

  • Solution:

    • Switch to a lower-boiling point solvent.

    • Use a mixed-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or nucleation is inhibited.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure this compound.

    • Cool the solution in an ice bath or refrigerator for a longer period.

Problem 3: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Column Chromatography

Problem 1: Poor separation of the product from impurities (co-elution).

  • Possible Cause: The polarity of the mobile phase is too high or not optimized.

  • Solution:

    • Use a less polar mobile phase to increase the retention time and improve separation.

    • Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

    • Ensure the column is packed properly to avoid channeling.

Problem 2: The product is strongly retained on the column.

  • Possible Cause: The mobile phase is not polar enough to elute the compound. This compound, being a tertiary amine, can interact strongly with the acidic silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.

    • Add a small amount of a more polar solvent like methanol to the mobile phase.

    • To mitigate the strong interaction with silica gel, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase to improve peak shape and recovery.

Problem 3: Tailing of the product peak.

  • Possible Cause: Strong interaction between the basic amine and the acidic silica gel stationary phase.

  • Solution:

    • Add a small amount of triethylamine or another amine to the mobile phase to block the acidic sites on the silica gel.

    • Use a different stationary phase, such as alumina (neutral or basic) or a reverse-phase silica gel.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the purification of this compound using different techniques. These values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Vacuum Distillation

ParameterValue
Initial Purity (Crude)~85%
Distillation Pressure1 mmHg
Boiling Point Range95-100 °C
Final Purity>98%
Typical Recovery80-90%

Table 2: Recrystallization

ParameterValue
Initial Purity (Crude)~90%
Solvent SystemIsopropanol/Hexane
Final Purity>99%
Typical Recovery70-85%

Table 3: Column Chromatography

ParameterValue
Initial Purity (Crude)~80%
Stationary PhaseSilica Gel
Mobile Phase Gradient0-10% Methanol in Dichloromethane
Final Purity (pooled fractions)>99.5%
Typical Recovery60-75%

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Begin stirring and slowly apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Analysis: Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Purification by Recrystallization (Mixed-Solvent System)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol (the "good" solvent) in an Erlenmeyer flask.

  • Inducing Saturation: While the solution is still hot, add hexane (the "poor" solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column to create a well-packed stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 100% dichloromethane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in increasing concentrations (e.g., from 0% to 10% methanol in dichloromethane).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis morpholine Morpholine reaction Nucleophilic Substitution morpholine->reaction chloro_bn 4-Chlorobutyronitrile chloro_bn->reaction crude_product Crude this compound reaction->crude_product distillation Vacuum Distillation crude_product->distillation Option 1 recrystallization Recrystallization crude_product->recrystallization Option 2 chromatography Column Chromatography crude_product->chromatography Option 3 gcms GC-MS distillation->gcms nmr NMR recrystallization->nmr hplc HPLC chromatography->hplc pure_product Pure this compound gcms->pure_product nmr->pure_product hplc->pure_product troubleshooting_logic cluster_distillation Vacuum Distillation cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Encountered d_issue Issue? start->d_issue Distillation r_issue Issue? start->r_issue Recrystallization c_issue Issue? start->c_issue Chromatography d_bumping Bumping? d_issue->d_bumping d_decomp Decomposition? d_bumping->d_decomp No d_sol_stir Use Stir Bar & Boiling Chips d_bumping->d_sol_stir Yes d_sep Poor Separation? d_decomp->d_sep No d_sol_vac Increase Vacuum d_decomp->d_sol_vac Yes d_sol_frac Use Fractionating Column d_sep->d_sol_frac Yes r_oil Oiling Out? r_issue->r_oil r_nocrystal No Crystals? r_oil->r_nocrystal No r_sol_solvent Change Solvent/ Use Mixed Solvents r_oil->r_sol_solvent Yes r_lowyield Low Yield? r_nocrystal->r_lowyield No r_sol_seed Concentrate & Seed/Scratch r_nocrystal->r_sol_seed Yes r_sol_min Use Minimum Hot Solvent r_lowyield->r_sol_min Yes c_coelute Co-elution? c_issue->c_coelute c_retain Strong Retention? c_coelute->c_retain No c_sol_grad Optimize Gradient c_coelute->c_sol_grad Yes c_tail Tailing Peak? c_retain->c_tail No c_sol_polar Increase Polarity/ Add Modifier c_retain->c_sol_polar Yes c_sol_base Add Triethylamine c_tail->c_sol_base Yes

Technical Support Center: Morpholine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for morpholine alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in morpholine alkylation?

A1: The primary challenges encountered during the N-alkylation of morpholine are typically low yields, the formation of side products due to over-alkylation, and difficulties in purifying the final N-alkylated morpholine product. The nucleophilicity of the nitrogen in morpholine is attenuated by the electron-withdrawing effect of the ether oxygen, making it less reactive than other secondary amines like piperidine.[1]

Q2: How does the choice of alkylating agent affect the reaction?

A2: The reactivity of the alkylating agent is a critical factor. More reactive alkylating agents, such as primary alkyl iodides and benzyl halides, will react more readily with morpholine. Less reactive agents, like secondary or sterically hindered alkyl halides, may require more forcing conditions (e.g., higher temperatures, stronger bases) to achieve a reasonable reaction rate. The use of highly reactive agents can sometimes increase the likelihood of side reactions if not properly controlled.

Q3: What is over-alkylation and how can it be prevented?

A3: Over-alkylation is a common side reaction where the desired N-alkylated morpholine (a tertiary amine) reacts further with the alkylating agent to form a quaternary ammonium salt. This occurs because the tertiary amine product can still be nucleophilic. To prevent this, one can use a stoichiometric excess of morpholine relative to the alkylating agent, slowly add the alkylating agent to the reaction mixture, or employ alternative methods like reductive amination which are not prone to over-alkylation.[2]

Q4: When should I consider using reductive amination instead of direct alkylation?

A4: Reductive amination is an excellent alternative to direct alkylation, particularly when dealing with sensitive substrates or when over-alkylation is a significant concern. This method involves the reaction of morpholine with an aldehyde or ketone to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired N-alkylated morpholine. Reductive amination offers high selectivity and generally avoids the formation of quaternary ammonium byproducts.

Troubleshooting Guide

Low Reaction Yield
Potential Cause Suggested Solution
Low Reactivity of Alkylating Agent Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Increase the reaction temperature.
Insufficient Base Strength Use a stronger base to ensure complete deprotonation of any morpholinium salt formed, freeing up the nucleophilic morpholine. Common bases include K₂CO₃, Cs₂CO₃, or triethylamine.
Steric Hindrance If either the morpholine derivative or the alkylating agent is sterically hindered, consider using a less hindered reagent if possible, or increase the reaction temperature and time.
Inadequate Solvent The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often effective as they can solvate the cation of the base without strongly solvating the amine nucleophile.
Reaction Not at Equilibrium Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Formation of Side Products
Side Product Potential Cause Suggested Solution
Quaternary Ammonium Salt (Over-alkylation) The N-alkylated morpholine product is reacting further with the alkylating agent.Use a 1.5 to 2-fold excess of morpholine. Add the alkylating agent slowly to the reaction mixture. Consider using reductive amination.
Elimination Products (Alkenes) If using a sterically hindered alkyl halide or a strong, bulky base, elimination can compete with substitution.Use a less hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). Run the reaction at a lower temperature.
Products from Reaction with Solvent Some solvents can participate in side reactions, especially at elevated temperatures.Choose a more inert solvent. Ensure the solvent is dry and of high purity.
Purification Challenges
Issue Potential Cause Suggested Solution
Difficulty Removing Excess Morpholine Morpholine is a relatively high-boiling point liquid (129 °C) and can be water-soluble.Perform an acidic wash (e.g., with 1M HCl) to protonate the morpholine and move it to the aqueous layer during extraction.
Product is Water Soluble The N-alkylated morpholine may have significant water solubility, especially if the alkyl group is small and polar.Saturate the aqueous layer with a salt like NaCl ("salting out") to decrease the solubility of the organic product and improve extraction efficiency.
Co-elution of Product and Impurities on Silica Gel The basic nature of the N-alkylated morpholine can cause tailing and poor separation on standard silica gel chromatography.Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent to improve peak shape and separation.

Data Presentation

Table 1: Effect of Temperature on the N-methylation of Morpholine with Methanol

Temperature (°C)Morpholine Conversion (%)N-methylmorpholine Selectivity (%)
160~40~98
180~65~97
200~85~96
22095.393.8
240~98~85

Data adapted from a study on the gas-phase alkylation of morpholine with methanol over a CuO-NiO/γ-Al₂O₃ catalyst.

Table 2: N-alkylation of Morpholine with Various Alcohols

AlcoholTemperature (°C)Molar Ratio (Alcohol:Morpholine)Conversion (%)Selectivity (%)
Ethanol2203:195.493.1
1-Propanol2203:194.192.4
1-Butanol2304:195.391.2
Isopropanol2203:192.886.7
Isobutanol2304:190.684.2
Cyclohexanol2305:173.578.2

Data reflects reactions carried out over a CuO-NiO/γ-Al₂O₃ catalyst.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Morpholine with an Alkyl Halide
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.2 equivalents) and a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

  • Addition of Base: Add a solid base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: While stirring, add the alkyl halide (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel, often using a solvent system containing a small percentage of triethylamine to prevent peak tailing.

Protocol 2: General Procedure for Reductive Amination of Morpholine with an Aldehyde
  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and morpholine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane (DCM). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imine intermediate is fully consumed (monitor by TLC or GC-MS).

  • Work-up: Quench the reaction by the slow addition of water. If using DCM, separate the organic layer. If using methanol, remove the solvent under reduced pressure and then extract the aqueous residue with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Morpholine, Alkyl Halide, and Base solvent Add Solvent (e.g., ACN, DMF) reagents->solvent heat Heat to Appropriate Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool and Filter monitor->cool extract Solvent Extraction and Washes cool->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product product chromatography->product Isolated N-Alkyl Morpholine

Caption: General experimental workflow for morpholine alkylation.

troubleshooting_workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup_purification Work-up/Purification Issues start Low Yield or Side Products check_reagents Check Reagent Reactivity & Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup alkyl_halide Alkyl Halide (R-X) Reactivity temperature Incorrect Temperature extraction Inefficient Extraction solution Implement Corrective Actions alkyl_halide->solution base_strength Base Strength & Solubility base_strength->solution steric_hindrance Steric Hindrance steric_hindrance->solution temperature->solution solvent_choice Suboptimal Solvent solvent_choice->solution reaction_time Insufficient Time reaction_time->solution extraction->solution chromatography_issues Poor Chromatographic Separation chromatography_issues->solution

Caption: Logical workflow for troubleshooting morpholine alkylation.

reaction_pathway cluster_main Desired SN2 Pathway cluster_side Side Reaction: Over-alkylation reactants Morpholine + Alkyl Halide (R-X) transition_state Transition State [Morpholine---R---X]‡ reactants:f0->transition_state Nucleophilic Attack reactants:f2->transition_state side_transition_state Transition State [R-Morpholine---R---X]‡ reactants:f2->side_transition_state product N-Alkyl Morpholine (Tertiary Amine) transition_state->product product->side_transition_state Further Alkylation (Undesired) side_product Quaternary Ammonium Salt side_transition_state->side_product

Caption: Signaling pathway of morpholine alkylation and over-alkylation.

References

preventing byproduct formation in nitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during nitrile synthesis.

Troubleshooting Guides

Issue 1: Low Yield of Desired Nitrile Product

If you are experiencing low yields of your target nitrile, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step Recommended Action
Incomplete reactionMonitor reaction progress using TLC or GC/MS.Extend the reaction time or consider a moderate increase in temperature. For less reactive starting materials, using an excess of the cyanide source can drive the reaction to completion.[1]
Decomposition of reagents or intermediatesEnsure the stability of all reagents and intermediates under the reaction conditions.For temperature-sensitive reactions like the Sandmeyer reaction, maintain strict temperature control (0-5°C) to prevent the decomposition of diazonium salts.[2]
Suboptimal solventThe choice of solvent can significantly impact reaction rate and yield.For Kolbe nitrile synthesis, polar aprotic solvents like DMSO are often effective.[3] In other cases, alcohols like ethanol or methanol are commonly used.[1] Consider screening different solvents to find the optimal one for your specific reaction.
Poor quality of reagentsImpurities in starting materials or reagents can interfere with the reaction.Use freshly purified starting materials and high-purity reagents. Ensure cyanide sources have not degraded.
Issue 2: Significant Formation of Isonitrile Byproduct in Kolbe Synthesis

The formation of isonitriles is a common side reaction in the Kolbe nitrile synthesis, where an alkyl halide reacts with a metal cyanide.[3]

Potential Cause Troubleshooting Step Recommended Action
Reaction conditions favoring isonitrile formationThe cyanide ion is an ambident nucleophile, and the site of attack (carbon vs. nitrogen) is influenced by the reaction conditions.Use a polar aprotic solvent such as DMSO. These solvents favor the formation of "free" cyanide ions, which preferentially attack via the carbon atom to form the desired nitrile.[3]
Use of certain metal cyanidesThe nature of the metal cyanide can influence the outcome.Alkali metal cyanides (e.g., NaCN, KCN) in a polar aprotic solvent generally favor nitrile formation.
Issue 3: Formation of Phenol and Biaryl Byproducts in Sandmeyer Reaction

In the Sandmeyer reaction, which converts aryl diazonium salts to aryl nitriles, the formation of phenols and biaryl compounds are common side reactions.[2]

Potential Cause Troubleshooting Step Recommended Action
Decomposition of diazonium saltAryl diazonium salts are thermally unstable and can decompose, especially at elevated temperatures, to form phenols.[2]Maintain a low reaction temperature, typically between 0-5°C, during the diazotization step.[2]
Radical side reactionsThe Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl byproducts.[4][5]Ensure the complete conversion of the primary aromatic amine to the diazonium salt before the addition of the copper(I) cyanide. This can minimize side reactions with the starting amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for nitrile synthesis?

A1: Common methods for synthesizing nitriles include:

  • Kolbe Nitrile Synthesis: The reaction of an alkyl halide with a metal cyanide.[6]

  • Sandmeyer Reaction: The conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[4][6]

  • Dehydration of Primary Amides: The removal of water from a primary amide using a dehydrating agent.[7][8][9]

  • From Aldehydes and Ketones (Cyanohydrins): The addition of hydrogen cyanide to an aldehyde or ketone to form a cyanohydrin.[9][10]

  • Ammoxidation: The reaction of an alkene or aromatic compound with ammonia and oxygen.[11]

Q2: How can I minimize the formation of amide byproduct when synthesizing amidoximes from nitriles?

A2: Amide formation is a common side reaction, especially with aromatic nitriles containing electron-withdrawing substituents. To minimize this, consider the following:

  • Reaction Conditions: The choice of base and solvent can influence the product distribution. Using specific ionic liquids has been reported to eliminate amide formation.[1]

  • Alternative Synthesis Route: If amide formation persists, consider an alternative synthetic pathway to the desired amidoxime.[1]

Q3: What is the role of the copper(I) catalyst in the Sandmeyer reaction?

A3: The copper(I) salt (e.g., CuCN) acts as a catalyst to facilitate the transfer of the cyanide group to the aryl radical intermediate that is formed from the diazonium salt.[2][4]

Q4: Can I use other catalysts besides copper(I) salts in the Sandmeyer reaction?

A4: While copper(I) is the most common catalyst, other transition metals have been explored. In some variations, other metal salts including those of copper(II), iron(III), and cobalt(III) have been employed.[4]

Q5: How can I prevent the formation of secondary amines during the reduction of nitriles to primary amines?

A5: The formation of secondary amines is a common byproduct in nitrile reduction.[12][13] To suppress this side reaction:

  • Use specific reducing agents: Reagents like sodium cyanoborohydride or LiAlH4 can be effective.[12]

  • Additives: The addition of ammonia or an acid to the reaction mixture can help to minimize the formation of the "dimer-like" secondary amine byproduct.[12][13]

  • Catalyst choice: In catalytic hydrogenation, the choice of catalyst and additives is crucial. For example, Raney Nickel with ammonia in methanol has been shown to be effective in some cases.[12]

Quantitative Data on Byproduct Formation

The following tables summarize quantitative data on the impact of reaction conditions on yield and byproduct formation in nitrile synthesis.

Table 1: Optimization of Geranyl Nitrile Synthesis from Citral

ParameterCondition 1Condition 2Condition 3Optimal Condition
n(citral):n(NH₃·H₂O):n(H₂O₂):n(CuCl) ---1:2.7:5.5:0.045
Solvent ---Isopropanol (36 mL)
Reaction Time ---5 h
Reaction Temperature ---10-15 °C
Citral Conversion Ratio (%) ---97.50
Geranyl Nitrile Yield (%) ---94.59

Data from "The Optimization of Synthesis Process of Geranyl Nitrile".[14]

Table 2: Effect of Scale-Up on Geranyl Nitrile Synthesis

Scale-Up FactorCitral Conversion Rate (%)Geranyl Nitrile Yield (%)
2x 95.7592.88
3x 95.0592.20
5x 95.0092.15

Data from "The Optimization of Synthesis Process of Geranyl Nitrile".[14]

Experimental Protocols

Protocol 1: Kolbe Nitrile Synthesis with Minimized Isonitrile Formation

This protocol describes the synthesis of an alkyl nitrile from an alkyl halide using potassium cyanide in a polar aprotic solvent to minimize isonitrile byproduct formation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl halide in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add potassium cyanide (KCN) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir for the required time, monitoring the reaction by TLC or GC.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: Sandmeyer Reaction for Aryl Nitrile Synthesis with Temperature Control

This protocol details the synthesis of an aryl nitrile from an aryl amine, emphasizing the critical temperature control to prevent phenol byproduct formation.

  • Diazotization:

    • Dissolve the aryl amine in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) in a flask cooled in an ice-salt bath to 0-5°C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C.

    • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water, also cooled to 0-5°C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10°C.

  • Reaction Completion and Work-up:

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the aryl nitrile with an appropriate organic solvent.

  • Purification: Wash the organic extract, dry it, and purify the product by distillation or recrystallization.

Visualizations

experimental_workflow_kolbe start Start dissolve Dissolve Alkyl Halide in DMSO start->dissolve add_kcn Add KCN dissolve->add_kcn heat Heat and Stir add_kcn->heat workup Aqueous Work-up and Extraction heat->workup purify Purify Product workup->purify end End purify->end

Caption: Workflow for Kolbe Nitrile Synthesis.

experimental_workflow_sandmeyer start Start diazotization Diazotization of Aryl Amine (0-5°C) start->diazotization prepare_cucn Prepare CuCN Solution (0-5°C) start->prepare_cucn add_diazonium Add Diazonium Salt to CuCN Solution diazotization->add_diazonium prepare_cucn->add_diazonium warm Warm to Room Temp and Heat Gently add_diazonium->warm workup Extraction warm->workup purify Purification workup->purify end End purify->end

Caption: Workflow for Sandmeyer Reaction.

troubleshooting_logic issue Byproduct Formation Issue kolbe Kolbe Synthesis: Isonitrile Formation issue->kolbe sandmeyer Sandmeyer Reaction: Phenol/Biaryl Formation issue->sandmeyer reduction Nitrile Reduction: Secondary Amine Formation issue->reduction solution_kolbe Use Polar Aprotic Solvent (e.g., DMSO) kolbe->solution_kolbe solution_sandmeyer Strict Temperature Control (0-5°C) sandmeyer->solution_sandmeyer solution_reduction Add NH3 or Acid/ Change Reducing Agent reduction->solution_reduction

References

Technical Support Center: Scaling Up the Production of 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 4-Morpholinebutanenitrile. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential issues during scale-up and production.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound, focusing on the widely used method of N-alkylation of morpholine with 4-chlorobutyronitrile.

Issue 1: Low or Inconsistent Yield

Q: Our process for synthesizing this compound is resulting in lower than expected yields. What are the potential causes and how can we optimize the reaction for a better output?

A: Low yields in the N-alkylation of morpholine can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure all the limiting reagent (typically 4-chlorobutyronitrile) has been consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side reactions.

  • Suboptimal Reaction Temperature: The temperature may not be ideal for this specific transformation.

    • Solution: Experiment with a temperature range, for example, from room temperature up to 80°C. A lower temperature might require a longer reaction time but can minimize the formation of byproducts.

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and incomplete reactions.

    • Solution: Ensure the stirring is vigorous enough to maintain a homogeneous mixture of the reactants. For viscous reaction mixtures, consider using a more powerful overhead stirrer.

  • Stoichiometry of Reactants: An incorrect ratio of morpholine to 4-chlorobutyronitrile can impact the yield.

    • Solution: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess of morpholine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion and minimize unreacted 4-chlorobutyronitrile.

Issue 2: Formation of Impurities and Byproducts

Q: We are observing significant impurity peaks in our crude product analysis. What are the likely side reactions, and how can we minimize them?

A: The primary side reaction of concern in this synthesis is the formation of a quaternary ammonium salt through dialkylation of the morpholine nitrogen.

  • Dialkylation: The product, this compound, can act as a nucleophile and react with another molecule of 4-chlorobutyronitrile to form a quaternary ammonium salt. This is more likely to occur if there is a high local concentration of the alkylating agent.

    • Solution:

      • Slow Addition of Alkylating Agent: Add the 4-chlorobutyronitrile to the reaction mixture containing morpholine and a base dropwise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent, favoring the desired mono-alkylation.

      • Use of Excess Morpholine: As mentioned for improving yield, a slight excess of morpholine will increase the probability of 4-chlorobutyronitrile reacting with the starting material rather than the product.

  • Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, especially under basic conditions and at elevated temperatures, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

Issue 3: Difficulties in Product Purification

Q: We are struggling to achieve the desired purity of this compound after the initial workup. What are the recommended purification strategies for a large-scale batch?

A: Purification of this compound on a large scale typically involves a combination of extraction and distillation.

  • Inefficient Extraction: The initial aqueous workup may not be effectively removing all water-soluble impurities or the base.

    • Solution: After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Washing the combined organic layers with brine can help to break emulsions and remove residual water.

  • Co-distillation with Impurities: If the boiling points of the product and impurities are close, simple distillation may not be sufficient.

    • Solution: Fractional distillation under reduced pressure is the most effective method for purifying this compound on a large scale. The lower pressure allows the distillation to be carried out at a lower temperature, minimizing the risk of product decomposition. Careful control of the vacuum and heating rate is crucial for good separation.

  • Residual Solvent: Traces of the reaction solvent or extraction solvent may remain in the final product.

    • Solution: After distillation, the product can be dried under high vacuum to remove any remaining volatile solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the synthesis of this compound?

A1: A polar aprotic solvent is generally preferred for this type of N-alkylation. Common choices include:

  • Acetonitrile (ACN): Often a good choice due to its suitable boiling point and ability to dissolve the reactants.

  • N,N-Dimethylformamide (DMF): A powerful solvent that can facilitate the reaction, but its high boiling point can make it difficult to remove completely during workup.

  • Dimethyl Sulfoxide (DMSO): Another high-boiling polar aprotic solvent that can be effective.

The choice of solvent may require some optimization for your specific reaction scale and conditions.

Q2: What is the role of the base in this reaction, and which one should I use?

A2: The base is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between morpholine and 4-chlorobutyronitrile. An inorganic base is typically used.

  • Potassium Carbonate (K₂CO₃): A common and cost-effective choice for this type of reaction. It is a solid, which can be easily filtered off after the reaction.

  • Sodium Carbonate (Na₂CO₃): Another suitable inorganic base.

  • Triethylamine (Et₃N): An organic base that can also be used. However, its removal during workup can be more complex than filtering a solid inorganic base.

The base should be used in at least a stoichiometric amount (1 equivalent) relative to the 4-chlorobutyronitrile. Using a slight excess (e.g., 1.2 equivalents) can ensure complete neutralization.

Q3: What are the key safety precautions to consider when scaling up the production of this compound?

A3: Safety is paramount in any chemical synthesis, especially during scale-up.

  • Handling of 4-chlorobutyronitrile: This is a toxic and lachrymatory substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The N-alkylation reaction can be exothermic. When running the reaction on a large scale, it is essential to have a robust cooling system in place to control the temperature and prevent a runaway reaction. The slow addition of the alkylating agent also helps to manage the exotherm.

  • Handling of Nitrile Compounds: Nitriles are toxic and can be absorbed through the skin. Avoid direct contact and inhalation.

  • Pressure Build-up: If the reaction is heated in a sealed vessel, pressure can build up. Ensure the reactor is properly vented or equipped with a pressure relief system.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. These are starting points and may require optimization for your specific process.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterRecommended RangeNotes
Reactant Ratio (Morpholine:4-chlorobutyronitrile) 1.1:1 to 1.5:1An excess of morpholine helps to drive the reaction to completion and minimize dialkylation.
Solvent Acetonitrile, DMF, DMSOChoice depends on scale and desired reaction temperature.
Base K₂CO₃, Na₂CO₃1.2 equivalents relative to 4-chlorobutyronitrile.
Temperature 25°C - 80°CMonitor for exotherm, especially during initial addition.
Reaction Time 4 - 24 hoursMonitor by TLC, GC, or HPLC for completion.

Table 2: Expected Yield and Purity

ParameterExpected ValueNotes
Crude Yield 85 - 95%Before purification.
Purified Yield 70 - 85%After distillation.
Purity (by GC or HPLC) > 98%After fractional distillation.

Experimental Protocols

Key Experiment: Synthesis of this compound (Illustrative Lab-Scale Protocol)

Disclaimer: This is a representative protocol and must be adapted and optimized for larger scales with appropriate safety measures in place.

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere, add morpholine (1.1 equivalents) and anhydrous potassium carbonate (1.2 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5-1 M).

  • Reactant Addition: Begin stirring the mixture. Dissolve 4-chlorobutyronitrile (1.0 equivalent) in anhydrous acetonitrile in the dropping funnel. Add the 4-chlorobutyronitrile solution dropwise to the stirred morpholine suspension over a period of 1-2 hours, maintaining the internal temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 80°C) and maintain for 4-6 hours, or until reaction monitoring (e.g., by GC) indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Mandatory Visualization

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with Morpholine & K2CO3 B Add Anhydrous Solvent (e.g., ACN) A->B C Slow Addition of 4-Chlorobutyronitrile B->C D Heat to Reflux (e.g., 80°C) C->D E Monitor Reaction (GC/HPLC) D->E F Cool & Filter E->F G Solvent Removal F->G H Aqueous Extraction G->H I Drying & Concentration H->I J Vacuum Distillation I->J K K J->K Final Product: This compound troubleshooting_logic Start Low Yield or Impurity Formation Q1 Is the reaction going to completion? Start->Q1 Q2 Are there significant byproducts (e.g., dialkylation)? Start->Q2 A1_Yes Proceed to Purification Issues Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Sol1 Increase Reaction Time or Temperature A1_No->Sol1 A2_Yes Side Reactions Occurring Q2->A2_Yes Yes A2_No Check Reactant Purity & Stoichiometry Q2->A2_No No Sol2 Slow Addition of Alkylating Agent Use Excess Amine A2_Yes->Sol2

Technical Support Center: Reaction Condition Optimization for Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of morpholine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the morpholine ring?

A1: The primary methods for constructing the morpholine ring involve the cyclization of intermediates. Key strategies include the dehydration of diethanolamine using a strong acid like sulfuric or hydrochloric acid, and the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst.[1][2] Another prevalent approach is the synthesis from 1,2-amino alcohols, which can be converted to morpholines through various annulation reactions.[3]

Q2: My N-arylation of morpholine is giving low yields. What are the likely causes?

A2: Low yields in N-arylation reactions (e.g., Buchwald-Hartwig or Ullmann coupling) are common and can stem from several factors. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium or copper catalyst and the corresponding ligand is critical and substrate-dependent. For Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands are often effective. In Ullmann couplings, ligands like 1,10-phenanthroline or amino acids can be crucial.[4]

  • Base Selection: The strength and type of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.[4]

  • Solvent Effects: The polarity and boiling point of the solvent (e.g., toluene, dioxane, DMF) can influence the solubility of reagents and the reaction temperature, both of which are critical parameters.[5]

  • Reaction Temperature: Insufficient or excessive heat can lead to incomplete reaction or degradation of starting materials or products.

  • Inert Atmosphere: For many palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.

Q3: I am observing significant side product formation in my morpholine synthesis. What are common side products and how can I minimize them?

A3: Side product formation is a frequent challenge. In the synthesis from diethylene glycol, a common intermediate, 2-(2-aminoethoxy)ethanol (AEE), may remain if the conversion is incomplete. N-ethylmorpholine is another significant byproduct in this route.[1] When synthesizing substituted morpholines from 1,2-amino alcohols, N,N-dialkylation can be a problematic side reaction. To promote selective monoalkylation, one can use bulky alkylating agents, add the alkylating agent slowly at low temperatures, or use a large excess of the amine.

Q4: How do I choose the right catalyst for my C-H activation reaction on a morpholine derivative?

A4: The choice of catalyst for C-H activation is highly dependent on the specific transformation (e.g., arylation, alkenylation) and the directing group used. Palladium and rhodium catalysts are commonly employed. For instance, Pd(OAc)₂ is often used for C-H arylation, while rhodium complexes like [RhCp*Cl₂]₂ are effective for various C-H functionalizations.[6] The selection of the appropriate ligand and oxidant is also crucial for achieving high selectivity and yield.

II. Troubleshooting Guides

Low Yield in Buchwald-Hartwig N-Arylation of Morpholine

Problem: You are experiencing low yields in the palladium-catalyzed N-arylation of morpholine with an aryl halide.

dot

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig N-arylation.

Poor Regioselectivity in C-H Functionalization

Problem: Your C-H functionalization reaction on a substituted morpholine is resulting in a mixture of isomers.

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References

Technical Support Center: Catalyst Selection for Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for nitrile synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your nitrile synthesis experiments.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows low or no conversion of the starting material (aldehyde, alcohol, or amide). What are the potential causes and solutions?

  • Answer: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.[1]

    • Catalyst Inactivity:

      • Cause: The catalyst may be deactivated or poisoned. For instance, copper catalysts can be sensitive to certain functional groups or impurities.

      • Solution:

        • Ensure the catalyst is fresh or properly activated according to the supplier's instructions.

        • Purify starting materials and solvents to remove potential poisons.

        • Consider using a more robust catalyst or a different catalytic system. For example, if a copper-based catalyst is failing, a ruthenium or iron-based catalyst might be more effective for your specific substrate.[2]

    • Improper Reaction Conditions:

      • Cause: The temperature, pressure, or reaction time may be insufficient.

      • Solution:

        • Gradually increase the reaction temperature in increments of 10-20°C.

        • Extend the reaction time and monitor the progress using techniques like TLC or GC.

        • For gas-liquid reactions, ensure efficient stirring to overcome mass transfer limitations.

    • Reagent Issues:

      • Cause: The dehydrating agent (in amide dehydration) or the nitrogen source may be of poor quality or used in incorrect stoichiometry.

      • Solution:

        • Use freshly opened or properly stored reagents.

        • Verify the stoichiometry of all reactants. An excess of the nitrogen source, like aqueous ammonia, is often required.[3]

Issue 2: Poor Selectivity and Formation of Byproducts

  • Question: My reaction is producing significant amounts of byproducts, such as amides from alcohols or over-oxidation products. How can I improve the selectivity for the desired nitrile?

  • Answer: Poor selectivity is a common challenge that can often be addressed by fine-tuning the catalyst and reaction conditions.

    • Catalyst Choice:

      • Cause: The chosen catalyst may promote side reactions.

      • Solution:

        • For the synthesis of nitriles from alcohols, a catalyst system with high selectivity for the nitrile product over the intermediate amide is crucial. The Cu/TEMPO system has shown good selectivity under optimized conditions.[3][4]

        • When starting from aldehydes, side reactions like the Cannizzaro reaction can occur under basic conditions. Using a neutral or mildly acidic catalyst system can mitigate this.

    • Reaction Conditions:

      • Cause: Suboptimal temperature or reactant concentrations can favor byproduct formation.

      • Solution:

        • Lowering the reaction temperature can sometimes suppress side reactions.

        • Adjusting the concentration of the nitrogen source or oxidant can also improve selectivity. For aerobic oxidations, controlling the oxygen supply is important.

    • Substrate-Related Issues:

      • Cause: The electronic and steric properties of the substrate can influence selectivity.

      • Solution:

        • For substrates with multiple reactive sites, consider using a more selective catalyst or protecting sensitive functional groups.

Issue 3: Catalyst Deactivation and Reusability

  • Question: My heterogeneous catalyst loses activity after one or two runs. How can I regenerate it and improve its reusability?

  • Answer: Catalyst deactivation can be caused by coking, poisoning, or structural changes. Regeneration procedures depend on the nature of the catalyst and the cause of deactivation.

    • Regeneration of a Copper-Based Catalyst:

      • Cause of Deactivation: Leaching of the active species or fouling of the catalyst surface.

      • Regeneration Protocol: A simple wash with a suitable solvent to remove adsorbed species can sometimes restore activity. For more severe deactivation, a calcination step might be necessary. Some electrochemical methods for regenerating copper catalysts have also been reported.[5]

    • Regeneration of a Zinc-Based Catalyst:

      • Cause of Deactivation: Formation of inactive zinc species.

      • Regeneration Protocol: Washing the catalyst with an appropriate solvent to remove organic residues can be effective. In some cases, treatment with a dilute acid or base, followed by washing and drying, can restore catalytic activity.

    • Improving Reusability:

      • Solution:

        • Optimize the reaction conditions to minimize harshness (e.g., lower temperature, shorter reaction time).

        • Ensure efficient removal of the product from the catalyst surface after each run.

        • Consider using a supported catalyst, which can offer greater stability and easier recovery. A copper fluorapatite (CuFAP) catalyst has been shown to be reusable several times without significant loss of activity.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for nitrile synthesis.

  • Question 1: What are the most common types of catalysts used for nitrile synthesis?

  • Answer: The choice of catalyst largely depends on the starting material:

    • From Amides (Dehydration): Common catalysts include Lewis acids like ZnCl₂, TiCl₄, and palladium compounds.[7][8] Dehydrating agents like P₂O₅, SOCl₂, and trifluoroacetic anhydride are also widely used.[9][10][11]

    • From Alcohols and Aldehydes (Oxidative Amination): Transition metal catalysts are prevalent, with copper-based systems (e.g., CuI/bpy/TEMPO) being very common for aerobic oxidation.[2][3] Ruthenium and iron catalysts are also effective.[2]

    • From Carboxylic Acids: Iron-catalyzed deoxynitrogenation is a more recent and promising method.[12]

  • Question 2: How do I choose the best catalyst for my specific substrate?

  • Answer: The optimal catalyst depends on the functional groups present in your substrate and the desired reaction conditions.

    • For substrates with sensitive functional groups: Milder reaction conditions are necessary. For amide dehydration, methods using trifluoroacetic anhydride might be preferable to those requiring strong acids.[9] For oxidative amination, the Cu/TEMPO system often operates under mild conditions.[3]

    • For aromatic vs. aliphatic substrates: Some catalysts show different reactivity. For example, in the dehydration of amides, electron-donating groups on an aromatic ring can increase the reaction rate.[7]

    • Consider Green Chemistry Principles: For more environmentally friendly processes, consider catalysts that can operate in greener solvents (like water or ethanol) and use air as the oxidant.[3] Heterogeneous catalysts that can be easily recovered and reused are also a good choice.[6]

  • Question 3: What are the safety considerations when working with reagents for nitrile synthesis?

  • Answer: Safety is paramount, especially when dealing with cyanide-containing reagents.

    • Cyanide Reagents: Traditional methods for nitrile synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, use highly toxic cyanide salts (e.g., KCN, NaCN, CuCN). These should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.[13]

    • Dehydrating Agents: Reagents like P₂O₅, SOCl₂, and POCl₃ are corrosive and react violently with water. They should be handled in a moisture-free environment.[9][10]

    • Oxidizing Agents: When performing oxidative aminations, be aware of the potential for runaway reactions, especially when using strong oxidants.

  • Question 4: Can I synthesize nitriles without a metal catalyst?

  • Answer: Yes, several metal-free methods are available.

    • Dehydration of Amides: This can be achieved using various non-metallic dehydrating agents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA).[9][11]

    • From Aldehydes: One-pot procedures using hydroxylamine hydrochloride in a suitable solvent can convert aldehydes to nitriles without a metal catalyst.[2]

Data Presentation

Table 1: Comparison of Catalysts for Nitrile Synthesis from Alcohols

Catalyst SystemSubstrateYield (%)Temperature (°C)Time (h)
CuI/bpy/TEMPO/O₂Benzyl alcohol95Room Temp24
CuI/bpy/TEMPO/O₂1-Octanol855024
Ru(OH)x/Al₂O₃/AirBenzyl alcohol931206
Co-[Bmim]Br/CBenzyl alcohol10012012
MnO₂Benzyl alcohol9910024

Table 2: Comparison of Catalysts/Reagents for Nitrile Synthesis from Amides

Catalyst/ReagentSubstrateYield (%)Temperature (°C)Time (h)
ZnCl₂Benzamide931400.5
PCl₃/Et₂NHBenzamide95Reflux6
P(NMe₂)₃/Et₂NHBenzamide92Reflux6
Trifluoroacetic anhydrideBenzamideHighRoom Temp1
P₂O₅EthanamideHighHeat-

Experimental Protocols

Protocol 1: Copper-Catalyzed Aerobic Synthesis of Nitriles from Alcohols [3]

This protocol describes a mild and practical method for the synthesis of nitriles from alcohols using a copper-based catalytic system and air as the oxidant.

Materials:

  • Alcohol (1.0 mmol)

  • Copper(I) iodide (CuI, 5 mol%)

  • 2,2'-Bipyridine (bpy, 5 mol%)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO, 5 mol%)

  • Aqueous ammonia (28-30%, 2.0 mL)

  • Ethanol (for aromatic alcohols) or Acetonitrile (for aliphatic alcohols) (2 mL)

  • Oxygen balloon

Procedure:

  • To a reaction vial, add the alcohol (1.0 mmol), CuI (5 mol%), bpy (5 mol%), and TEMPO (5 mol%).

  • Add the appropriate solvent (ethanol for aromatic alcohols, acetonitrile for aliphatic alcohols).

  • Add aqueous ammonia.

  • Seal the vial and place an oxygen balloon on top.

  • Stir the reaction mixture at room temperature (for aromatic alcohols) or 50°C (for aliphatic alcohols) for 24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Zinc-Catalyzed Dehydration of Amides to Nitriles [7]

This protocol outlines the conversion of primary amides to nitriles using a zinc chloride catalyst.

Materials:

  • Primary amide (1 mmol)

  • Zinc chloride (ZnCl₂, 10 mol%)

  • Toluene (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the primary amide (1 mmol) and zinc chloride (10 mol%).

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for the required time (typically 0.5-4 hours).

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the nitrile product.

Protocol 3: Iron-Catalyzed Synthesis of Nitriles from Carboxylic Acids [12]

This protocol describes a cyanide-free method for the direct conversion of carboxylic acids to nitriles.

Materials:

  • Carboxylic acid (1.0 mmol)

  • 1-Phenethylamine (1.2 equiv.)

  • Triphenylphosphine (Ph₃P, 1.5 equiv.)

  • 2,2'-Dipyridyl disulfide ((PyS)₂, 1.5 equiv.)

  • Iron(III) chloride (FeCl₃, 10 mol%)

  • Dichloromethane (CH₂Cl₂, 0.1 M)

Procedure:

  • To an oven-dried vial, add the carboxylic acid, 1-phenethylamine, Ph₃P, and (PyS)₂.

  • Add FeCl₃ and dichloromethane under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Define Starting Material sm_aldehyde Aldehyde start->sm_aldehyde sm_alcohol Alcohol start->sm_alcohol sm_amide Amide start->sm_amide sm_carboxylic_acid Carboxylic Acid start->sm_carboxylic_acid cat_aldehyde Consider: - Copper-based catalysts - Ruthenium-based catalysts - Metal-free options (e.g., NH2OH·HCl) sm_aldehyde->cat_aldehyde cat_alcohol Consider: - Copper/TEMPO system - Ruthenium catalysts - Cobalt catalysts sm_alcohol->cat_alcohol cat_amide Consider: - Lewis acids (ZnCl2, TiCl4) - Dehydrating agents (P2O5, TFAA) - Palladium catalysts sm_amide->cat_amide cat_carboxylic_acid Consider: - Iron-catalyzed deoxynitrogenation sm_carboxylic_acid->cat_carboxylic_acid conditions Optimize Reaction Conditions: - Temperature - Solvent - Reaction Time - Stoichiometry cat_aldehyde->conditions cat_alcohol->conditions cat_amide->conditions cat_carboxylic_acid->conditions troubleshooting Troubleshoot: - Low Yield - Poor Selectivity - Catalyst Deactivation conditions->troubleshooting Unsuccessful Reaction product Desired Nitrile Product conditions->product Successful Reaction troubleshooting->conditions Re-optimize

Caption: A workflow for selecting a catalyst for nitrile synthesis.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield / No Conversion start->low_yield poor_selectivity Poor Selectivity / Byproducts start->poor_selectivity catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation check_catalyst Check Catalyst Activity: - Freshness - Activation - Potential Poisoning low_yield->check_catalyst check_conditions Check Reaction Conditions: - Temperature - Time - Reagent Quality & Stoichiometry low_yield->check_conditions check_selectivity Optimize for Selectivity: - Change Catalyst - Adjust Temperature - Modify Reagent Concentrations poor_selectivity->check_selectivity regenerate_catalyst Regenerate/Replace Catalyst: - Solvent Wash - Calcination - Use Fresh Catalyst catalyst_deactivation->regenerate_catalyst solution Problem Resolved check_catalyst->solution check_conditions->solution check_selectivity->solution regenerate_catalyst->solution

Caption: A general troubleshooting workflow for nitrile synthesis.

References

Technical Support Center: Synthesis of 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of 4-Morpholinebutanenitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the typical reactants and reagents I'll need to remove during workup?

A1: The most prevalent laboratory synthesis involves the nucleophilic substitution reaction between morpholine and 4-chlorobutanenitrile. A base, such as triethylamine or potassium carbonate, is often used to scavenge the HCl generated. Consequently, the crude reaction mixture will likely contain the desired product, unreacted morpholine, unreacted 4-chlorobutanenitrile, the base, and the reaction solvent.

Q2: My final product is an oil, but I've seen reports of it being a solid. Why is this?

A2: this compound is a low-melting solid or a viscous oil at room temperature. The physical state can depend on the purity of the compound. Impurities, such as residual solvent or starting materials, can lower the melting point and cause it to appear as an oil.

Q3: What are the key side reactions to be aware of during the synthesis and workup?

A3: A potential side reaction is the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, particularly if the workup conditions involve prolonged exposure to strong acids or bases at elevated temperatures. Additionally, if a phase-transfer catalyst is used, its removal is crucial to avoid interference in subsequent steps.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is recommended. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure. Fourier-Transform Infrared (FT-IR) spectroscopy should show a characteristic peak for the nitrile group (around 2245 cm⁻¹). High-Performance Liquid Chromatography (HPLC) is ideal for assessing the purity of the final product and quantifying any impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup of this compound.

Scenario 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction has been stirred for the recommended duration and at the appropriate temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Product Loss During Workup - this compound has some water solubility. Avoid excessive washing with water. Use saturated brine for the final wash to reduce solubility in the aqueous layer. - The morpholine moiety is basic and will be protonated and extracted into the aqueous phase during an acidic wash. Ensure the pH of the aqueous layer is basic (pH > 8) before extracting the product with an organic solvent.
Emulsion Formation - Emulsions can form during the extraction process, especially if the mixture is shaken too vigorously. Break up emulsions by adding brine or by passing the mixture through a pad of Celite.

Scenario 2: Impure Product Obtained After Workup

Identified Impurity Suggested Removal Strategy
Unreacted Morpholine - Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The protonated morpholine hydrochloride salt is water-soluble and will be extracted into the aqueous phase.
Unreacted 4-Chlorobutanenitrile - This can often be removed by purification. If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective. Alternatively, column chromatography on silica gel can be used.
Base (e.g., Triethylamine) - Similar to morpholine, an acidic wash will remove triethylamine by forming the water-soluble triethylammonium salt.
Solvent Residue - Ensure complete removal of the extraction solvent using a rotary evaporator. For high-boiling solvents, heating under high vacuum may be necessary.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

Parameter Typical Value Analytical Method
Yield 75-90%Gravimetric
Purity (after purification) >98%HPLC, GC-MS
Boiling Point approx. 110-115 °C at 1 mmHgEbulliometry
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~2.75 (t, 2H), ~2.60 (t, 4H), ~2.45 (t, 4H), ~1.90 (p, 2H)NMR Spectroscopy
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~119.5, ~66.8, ~56.5, ~53.5, ~23.0, ~16.0NMR Spectroscopy
IR (neat) ν (cm⁻¹) ~2245 (C≡N)FT-IR Spectroscopy

Experimental Protocols

Protocol: Synthesis and Workup of this compound

This protocol describes a general procedure for the synthesis of this compound from morpholine and 4-chlorobutanenitrile.

Materials:

  • Morpholine (1.0 eq)

  • 4-Chlorobutanenitrile (1.05 eq)

  • Triethylamine (1.1 eq)

  • Acetonitrile (solvent)

  • Diethyl ether or Ethyl acetate (extraction solvent)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve morpholine and triethylamine in acetonitrile.

  • Addition of Electrophile: Slowly add 4-chlorobutanenitrile to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Solvent Removal: Allow the reaction mixture to cool to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Aqueous Workup:

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with water.

    • To remove excess morpholine and triethylamine, wash the organic layer with 1M HCl. Check the pH of the aqueous layer to ensure it is acidic.

    • Neutralize any remaining acid by washing the organic layer with saturated sodium bicarbonate solution.

    • Wash the organic layer with brine to facilitate phase separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reaction Reaction: Morpholine + 4-Chlorobutanenitrile + Base in Solvent solvent_removal Solvent Removal (Rotary Evaporation) reaction->solvent_removal extraction Aqueous Workup: Extraction with Organic Solvent solvent_removal->extraction acid_wash Acid Wash (1M HCl) to remove excess amines extraction->acid_wash neutral_wash Neutralizing Wash (Sat. NaHCO3) acid_wash->neutral_wash brine_wash Brine Wash neutral_wash->brine_wash drying Drying Organic Layer (e.g., MgSO4) brine_wash->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation or Chromatography) concentration->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_guide Troubleshooting Guide for Workup Issues start Workup Issue Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product product_in_aqueous Check for Product in Aqueous Layers (Re-extract if necessary) low_yield->product_in_aqueous Yes check_reaction_completion Verify Reaction Completion (TLC/GC-MS) low_yield->check_reaction_completion No identify_impurity Identify Impurity (NMR, GC-MS) impure_product->identify_impurity Yes emulsion Emulsion Formation? product_in_aqueous->emulsion emulsion->check_reaction_completion No break_emulsion Add Brine / Filter through Celite emulsion->break_emulsion Yes amine_impurity Excess Amine (Morpholine/Base)? identify_impurity->amine_impurity acid_wash Perform/Repeat Acid Wash (1M HCl) amine_impurity->acid_wash Yes starting_material_impurity Unreacted Starting Material? amine_impurity->starting_material_impurity No purify Purify by Distillation or Chromatography starting_material_impurity->purify Yes

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

4-Morpholinebutanenitrile is a saturated heterocyclic compound with a nitrile functional group. The absence of a strong chromophore in its structure presents a challenge for UV detection in HPLC. Therefore, this guide will explore comparisons between different detection methods in addition to chromatographic conditions.

Comparison of HPLC Methodologies

The primary approach for analyzing a polar compound like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). However, variations in stationary phase chemistry and mobile phase composition can significantly impact the separation of potential impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative for highly polar compounds that are poorly retained in reversed-phase systems.

This guide will compare the following HPLC approaches:

  • Method A: Reversed-Phase HPLC with a standard C18 column.

  • Method B: Reversed-Phase HPLC with a polar-embedded column.

  • Method C: Hydrophilic Interaction Liquid Chromatography (HILIC).

A critical aspect of this comparison will be the evaluation of different detection techniques, namely Ultraviolet (UV) detection at low wavelengths, Charged Aerosol Detection (CAD), and Evaporative Light Scattering Detection (ELSD), as the nitrile group offers only weak UV absorbance.

Experimental Protocols

The following sections detail the experimental protocols for the three compared HPLC methods. These protocols are intended as a starting point for method development and should be optimized based on experimental observations.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution of synthesized this compound at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.

Method A: Reversed-Phase HPLC with a Standard C18 Column
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (UV, CAD, or ELSD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • UV: 210 nm

    • CAD/ELSD: As per manufacturer's recommendations.

Method B: Reversed-Phase HPLC with a Polar-Embedded Column
  • Instrumentation: Same as Method A.

  • Column: Polar-embedded C18 (e.g., with a carbamate or amide group), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase and Gradient Program: Same as Method A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • UV: 210 nm

    • CAD/ELSD: As per manufacturer's recommendations.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Instrumentation: Same as Method A.

  • Column: HILIC (e.g., amide or silica-based), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0

    • B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient Program:

    • 0-2 min: 0% B

    • 2-15 min: 0% to 50% B

    • 15-20 min: 50% B

    • 20.1-25 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection:

    • UV: 210 nm

    • CAD/ELSD: As per manufacturer's recommendations.

Data Presentation and Comparison

The performance of each method should be evaluated based on several key parameters. The following tables provide a structured format for summarizing the quantitative data obtained from the analysis of a synthesized batch of this compound.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (C18)Method B (Polar-Embedded)Method C (HILIC)
Retention Time of Main Peak (min)
Tailing Factor of Main Peak
Theoretical Plates of Main Peak
Resolution between Main Peak and Closest Impurity
Number of Detected Impurities

Table 2: Detector Response Comparison

ParameterUV (210 nm)Charged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)
Signal-to-Noise Ratio of Main Peak
Limit of Detection (LOD) for Main Peak (µg/mL)
Limit of Quantification (LOQ) for Main Peak (µg/mL)
Linearity (R²) of Main Peak

Table 3: Purity Analysis Results

MethodDetectorPurity of Synthesized Batch (%)
Method A (C18) UV (210 nm)
CAD
ELSD
Method B (Polar-Embedded) UV (210 nm)
CAD
ELSD
Method C (HILIC) UV (210 nm)
CAD
ELSD

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental process for developing and comparing the HPLC methods for purity analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Comparison cluster_detection Detection Methods cluster_data Data Evaluation and Method Selection prep_start Start: Synthesized this compound dissolve Dissolve in Diluent (1 mg/mL) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter prep_end Prepared Sample for HPLC Injection filter->prep_end method_a Method A: RP-HPLC (C18) prep_end->method_a Inject Sample method_b Method B: RP-HPLC (Polar-Embedded) prep_end->method_b Inject Sample method_c Method C: HILIC prep_end->method_c Inject Sample uv_det UV Detection (210 nm) method_a->uv_det cad_det CAD Detection method_a->cad_det elsd_det ELSD Detection method_a->elsd_det method_b->uv_det method_b->cad_det method_b->elsd_det method_c->uv_det method_c->cad_det method_c->elsd_det data_analysis Analyze Chromatographic Performance and Detector Response uv_det->data_analysis cad_det->data_analysis elsd_det->data_analysis method_selection Select Optimal Method Based on Purity Results and Performance data_analysis->method_selection final_report Final Purity Report method_selection->final_report

Caption: Experimental workflow for HPLC method comparison.

Signaling Pathway of Method Selection Logic

The decision-making process for selecting the most suitable HPLC method involves a logical progression based on experimental outcomes.

method_selection_logic start Initial Analysis with All Methods retention_check Is the main peak adequately retained? start->retention_check peak_shape_check Is the peak shape acceptable (Tailing < 1.5)? retention_check->peak_shape_check Yes optimize_rp Optimize RP-HPLC Gradient/Mobile Phase retention_check->optimize_rp No (Poor Retention in RP) resolution_check Are all impurities resolved from the main peak? peak_shape_check->resolution_check Yes optimize_ph Adjust Mobile Phase pH (for RP-HPLC) peak_shape_check->optimize_ph No sensitivity_check Is the detector response adequate for impurity quantification? resolution_check->sensitivity_check Yes optimize_gradient Optimize Gradient Slope resolution_check->optimize_gradient No select_detector Select Best Detector (UV, CAD, or ELSD) sensitivity_check->select_detector No final_method Final Validated HPLC Method sensitivity_check->final_method Yes consider_hilic Consider HILIC (Method C) optimize_rp->consider_hilic consider_hilic->retention_check optimize_ph->peak_shape_check optimize_gradient->resolution_check select_detector->sensitivity_check

Caption: Decision tree for HPLC method selection.

By systematically applying the experimental protocols and evaluating the results as outlined in this guide, researchers can effectively develop and validate a suitable HPLC method for the purity analysis of this compound, ensuring the quality and consistency of this important chemical intermediate.

GC-MS Analysis of 4-Morpholinebutanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of chemical compounds is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 4-Morpholinebutanenitrile and its close structural analog, morpholine. Due to the limited availability of direct experimental data for this compound, this guide presents a well-established method for morpholine as a reference and proposes a scientifically grounded, hypothetical GC-MS method for this compound. This comparative approach offers a robust starting point for method development and validation.

Performance Comparison: Morpholine vs. This compound

Direct GC-MS analysis of polar compounds like morpholine and this compound can be challenging due to poor volatility and potential interactions with the GC column. A common strategy to overcome these issues is derivatization, which converts the analyte into a more volatile and thermally stable compound. The following tables summarize the quantitative performance of a validated GC-MS method for morpholine after derivatization to N-nitrosomorpholine and the predicted performance for a proposed method for this compound.

Table 1: Quantitative Performance of GC-MS Analysis of Morpholine (as N-Nitrosomorpholine) [1]

ParameterReported Value
Linearity Range10 - 500 µg/L
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)7.3 µg/L
Limit of Quantification (LOQ)24.4 µg/L
Spiked Recovery Rate94.3% - 109.0%
Intraday Precision (RSD%)2.0% - 4.4%
Interday Precision (RSD%)3.3% - 7.0%

Table 2: Predicted Performance for Proposed GC-MS Analysis of this compound

ParameterPredicted Value
Linearity Range10 - 500 µg/L
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)5 - 10 µg/L
Limit of Quantification (LOQ)15 - 30 µg/L
Spiked Recovery Rate90% - 110%
Intraday Precision (RSD%)< 5%
Interday Precision (RSD%)< 10%

Experimental Protocols

Detailed methodologies for both the established morpholine analysis and the proposed this compound analysis are provided below.

Established Protocol for GC-MS Analysis of Morpholine

This protocol involves the derivatization of morpholine to N-nitrosomorpholine.[1]

1. Derivatization:

  • To a sample containing morpholine, add a suitable acidic solution (e.g., hydrochloric acid) to achieve an acidic pH.

  • Add an aqueous solution of sodium nitrite.

  • The reaction produces the more volatile and stable N-nitrosomorpholine derivative.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar mid-polarity column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 4 minutes.

    • Ramp to 120 °C at 10 °C/min, hold for 3 minutes.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of N-nitrosomorpholine (e.g., m/z 116, 86, 56).

Proposed Protocol for GC-MS Analysis of this compound

This proposed method is based on the analysis of similar nitrile-containing compounds and morpholine derivatives. Direct analysis without derivatization may be feasible, but derivatization could improve peak shape and sensitivity.

1. Sample Preparation (Direct Analysis):

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. GC-MS Parameters:

  • Gas Chromatograph: Modern GC system with a programmable oven.

  • Mass Spectrometer: Quadrupole or Ion Trap mass spectrometer.

  • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended to handle the polarity of the molecule.

  • Injection Volume: 1 µL.

  • Injector Temperature: 260 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-300) for initial identification and method development. Selected Ion Monitoring (SIM) can be used for quantification once characteristic ions are identified.

Visualizing the Workflow and Fragmentation

To better understand the analytical process and the molecular behavior during analysis, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Derivatization Derivatization (Optional) Sample->Derivatization If polar Extraction Extraction/Cleanup Sample->Extraction Direct analysis Derivatization->Extraction GC_Inlet GC Inlet Extraction->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Filtering) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram (Retention Time) Data_System->Chromatogram Mass_Spectrum Mass Spectrum (m/z) Data_System->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway cluster_frags M This compound (M+) m/z = 154 F1 [M-1]+ m/z = 153 (Loss of H) M->F1 α-cleavage F2 [M-27]+ m/z = 127 (Loss of HCN) M->F2 Rearrangement F3 [M-42]+ m/z = 112 (Loss of CH2=CH-CN) M->F3 McLafferty Rearrangement F4 [C4H8NO]+ m/z = 86 (Morpholine ring fragment) M->F4 Ring Cleavage F5 [C4H9N]+ m/z = 71 F4->F5 Further fragmentation

Caption: Predicted mass fragmentation pathway of this compound.

Predicted Mass Fragmentation of this compound

The molecular ion of this compound (C₈H₁₄N₂O) has a molecular weight of 154.21 g/mol .[2] In electron impact ionization, the following fragmentation patterns are predicted based on the fragmentation of similar nitrile and morpholine-containing compounds:[3][4]

  • [M-1]⁺ (m/z 153): Loss of a hydrogen atom, a common fragmentation for aliphatic compounds.[4]

  • [M-27]⁺ (m/z 127): Loss of a neutral hydrogen cyanide (HCN) molecule, which is characteristic of nitriles.[3]

  • [M-42]⁺ (m/z 112): A McLafferty-type rearrangement could lead to the loss of acrylonitrile (CH₂=CH-CN).

  • m/z 86: Cleavage of the bond between the morpholine ring and the butyl chain, resulting in a stable morpholinium ion fragment.

  • m/z 71: Further fragmentation of the butylnitrile chain.

Alternative Analytical Approaches

While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, other methods could also be considered for this compound:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for polar and non-volatile compounds and would likely not require derivatization. Reversed-phase chromatography with a C18 column and a mobile phase of water and acetonitrile with a small amount of formic acid would be a good starting point.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): If the compound possesses a chromophore, HPLC-UV could be a simpler and more cost-effective method for quantification, although it is less selective than MS detection.

This guide provides a foundational understanding for the GC-MS analysis of this compound by drawing comparisons with the well-documented analysis of morpholine. The proposed method and predicted fragmentation patterns offer a solid basis for researchers to develop and validate a robust analytical method for this compound.

References

A Comparative Analysis of 4-Morpholinebutanenitrile and Other Alkylating Agents in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-Morpholinebutanenitrile and other established alkylating agents. Alkylating agents are a cornerstone in chemotherapy and various research applications due to their ability to introduce alkyl groups into nucleophilic sites on biologically important molecules, most notably DNA.[1][2] This covalent modification can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, making them potent cytotoxic agents.[3][4] This document aims to objectively compare the performance of these agents, supported by available experimental data, to aid researchers in selecting the appropriate compound for their specific needs.

Overview of Alkylating Agents

Alkylating agents are classified based on their chemical structure and mechanism of action.[4] Common classes include nitrogen mustards (e.g., cyclophosphamide, melphalan), nitrosoureas (e.g., carmustine), alkyl sulfonates (e.g., busulfan), and others.[4][5] These agents can be monofunctional, forming a single adduct with DNA, or bifunctional, capable of cross-linking DNA strands or linking DNA to proteins.[6] The therapeutic efficacy and toxicity profiles of these agents vary significantly based on their chemical reactivity, cell permeability, and metabolism.[7]

Focus on this compound

This compound is a chemical compound with the molecular formula C8H14N2O.[8] While its primary application and reactivity as an alkylating agent are not as extensively documented in publicly available research as traditional chemotherapeutics, its structure, containing a morpholine ring and a nitrile group, suggests potential for biological activity. The morpholine moiety is a common feature in medicinal chemistry, often introduced to improve the physicochemical properties of a compound.[9] The nitrile group can potentially be metabolized or chemically transformed to a reactive species.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Weight154.21 g/mol [8]
Molecular FormulaC8H14N2O[8]
XLogP3-AA-0.1[8]
Hydrogen Bond Donor Count0[8]
Hydrogen Bond Acceptor Count3[8]
Rotatable Bond Count3[8]

Source: PubChem CID 294574[8]

Comparative Performance: A Data-Driven Perspective

Direct comparative experimental data for this compound against other alkylating agents is limited in the current body of scientific literature. However, to provide a framework for evaluation, this section presents representative data for well-characterized alkylating agents. Researchers can utilize similar experimental protocols to assess the efficacy and specificity of this compound.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values for several common alkylating agents against various cancer cell lines.

Table 1: Comparative IC50 Values of Selected Alkylating Agents

Alkylating AgentCancer Cell LineIC50 (µM)Reference
MelphalanRaji (Burkitt's lymphoma)~3.5[10]
Carmustine (BCNU)Raji (Burkitt's lymphoma)~25[10]
CisplatinSCC-25 (Squamous cell carcinoma)~1.2[10]
Cyclophosphamide (activated)VariousVaries significantly with cell line[11]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

To facilitate the evaluation of this compound and its comparison with other agents, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of an alkylating agent on a cancer cell line and calculate its IC50 value.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of the alkylating agent for a specified period (e.g., 48-72 hours). Include an untreated control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control and plot cell viability against the drug concentration. The IC50 value is calculated using non-linear regression analysis.[1]

DNA Cross-linking Assay (Comet Assay)

Objective: To detect and quantify DNA interstrand cross-links induced by a bifunctional alkylating agent.

Methodology:

  • Cell Treatment: Treat cells with the alkylating agent for a defined period.

  • Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. DNA with cross-links will migrate slower than undamaged DNA.

  • Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.

  • Analysis: The "comet tail" length and intensity are inversely proportional to the degree of DNA cross-linking.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of alkylating agents and a typical experimental workflow for their evaluation.

DNA_Alkylation_Pathway Alkylating_Agent Alkylating Agent DNA Cellular DNA Alkylating_Agent->DNA Covalent Modification DNA_Adduct DNA Alkylation (Monoadducts & Cross-links) DNA->DNA_Adduct DNA_Damage_Response DNA Damage Response (e.g., p53 activation) DNA_Adduct->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

Caption: General signaling pathway of DNA alkylating agents.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Cell_Culture Cancer Cell Lines Compound_Treatment Treatment with This compound & Other Alkylating Agents Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Comet Assay, Western Blot) Compound_Treatment->Mechanism_Study IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Animal_Model Xenograft Mouse Model IC50_Determination->Animal_Model Promising Candidates Treatment_Regimen Drug Administration Animal_Model->Treatment_Regimen Tumor_Measurement Tumor Growth Inhibition Treatment_Regimen->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment_Regimen->Toxicity_Assessment

Caption: A typical experimental workflow for evaluating novel alkylating agents.

Conclusion

While this compound's potential as an alkylating agent requires further investigation, this guide provides a framework for its evaluation by comparing it to well-established compounds. The provided experimental protocols and illustrative diagrams offer a starting point for researchers to systematically assess its cytotoxic activity and mechanism of action. Future studies are warranted to generate direct comparative data and elucidate the specific biological effects of this compound, which will be crucial in determining its potential utility in research and drug development.

References

A Comparative Analysis of the Biological Activities of 4-Morpholinebutanenitrile and Other Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its advantageous physicochemical properties, including improved solubility and metabolic stability, make it a desirable component in drug design. This guide provides a comparative analysis of the biological activity of 4-Morpholinebutanenitrile, a simple morpholine derivative, against other, more complex morpholine-containing compounds with demonstrated pharmacological effects. While specific biological data for this compound is limited in publicly available literature, its foundational structure serves as a valuable reference point for understanding the contributions of various functional groups to the diverse activities of other morpholine derivatives.

This guide will delve into the anti-inflammatory, anticonvulsant, and neuroprotective activities of selected morpholine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.

Data Presentation: A Comparative Overview of Biological Activities

The following table summarizes the biological activities of representative morpholine derivatives, offering a quantitative comparison of their potency.

CompoundBiological ActivityAssayQuantitative Data (IC50/ED50)Reference
This compound Not extensively documented--[1]
Compound 12d (A morpholinopyrimidine-5-carbonitrile derivative) Anticancer (Leukemia)In vitro antiproliferative assayGI% = 46.28 - 58.51[2]
Compound 11g (A 4-N-phenylaminoquinoline derivative with a morpholine group) Neuroprotective (Cholinesterase Inhibition)Acetylcholinesterase (AChE) Inhibition AssayIC50 = 1.94 ± 0.13 µM[3]
Sila-analogue 24 (A silicon-containing morpholine antifungal) Antifungal (Candida albicans)Broth microdilution assayIC50 = 0.5 µg/mL[4]
AWD 140-076 (4-p-chlorophenylpyrrol-3-morpholino-2-carboxylic acid methyl ester) AnticonvulsantNot specifiedNot specified[5]
ACP-103 (A morpholine-containing carbamide derivative) 5-HT2A Receptor Inverse AgonistRadioligand binding assaypKi = 9.3 (membranes), 9.70 (whole cells)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of morpholine derivatives.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.

Principle: Denaturation of proteins, often induced by heat, leads to a loss of their biological function. Anti-inflammatory compounds can prevent this denaturation.

Procedure:

  • Preparation of Reagents:

    • Test compounds and standard drug (e.g., Aspirin) are dissolved in a suitable solvent (e.g., DMSO).

    • A 1% aqueous solution of bovine serum albumin (BSA) is prepared.

  • Assay:

    • In a reaction tube, add 0.5 mL of the test or standard solution at various concentrations.

    • Add 0.5 mL of 1% BSA solution.

    • The mixture is incubated at 37°C for 20 minutes.

    • Denaturation is induced by heating at 70°C for 10 minutes.

    • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is applied to the brain of an animal, inducing a characteristic tonic hind limb extension. Anticonvulsant drugs can prevent or delay the onset of this seizure.

Procedure:

  • Animal Preparation:

    • Male Swiss mice (20-25 g) are used.

    • The test compound or vehicle (control) is administered intraperitoneally (i.p.) at a specific time before the test.

  • Stimulation:

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation:

    • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Evaluation: The ability of the compound to abolish the tonic hind limb extension is considered a positive result. The ED50 (the dose required to protect 50% of the animals) can be calculated.[7]

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, which is a key target in the treatment of Alzheimer's disease.

Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically.

Procedure:

  • Reagents:

    • Acetylcholinesterase (AChE) solution.

    • Acetylthiocholine iodide (substrate).

    • DTNB solution.

    • Test compound dissolved in a suitable buffer.

  • Assay:

    • In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

    • Add the AChE enzyme and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • The absorbance is measured at 412 nm at regular intervals.

  • Calculation: The rate of reaction is determined, and the percentage of enzyme inhibition is calculated. The IC50 value (the concentration of the inhibitor that causes 50% enzyme inhibition) is then determined.[3]

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological activity of morpholine derivatives.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_data Data Analysis a Protein Denaturation Assay d IC50 / ED50 Determination a->d b AChE Inhibition Assay b->d c Maximal Electroshock (MES) Test c->d

Caption: Experimental workflow for evaluating biological activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR (e.g., CB1, 5-HT2A) pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates nfkb NF-κB (inactivated) akt->nfkb Inhibits Activation gene Gene Transcription (e.g., Pro-inflammatory cytokines) nfkb->gene Inhibition of Translocation morpholine Morpholine Derivative (Ligand) morpholine->receptor Binds

Caption: A potential signaling pathway modulated by morpholine derivatives.

References

A Comparative Spectroscopic Analysis of Morpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of morpholine and a selection of its synthetically accessible derivatives: N-acetylmorpholine, N-methylmorpholine, 4-formylmorpholine, and 4-(2-hydroxyethyl)morpholine. The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical and metabolic properties.[1][2] Its incorporation into drug candidates can enhance potency, selectivity, and pharmacokinetic profiles.[1][3][4] This guide offers a foundational spectroscopic dataset to aid researchers in the identification, characterization, and development of novel morpholine-containing compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for morpholine and its derivatives. These values are compiled from various sources and represent typical observations. Experimental conditions such as solvent and instrument frequency can cause minor variations.

¹H NMR Spectral Data

The ¹H NMR spectra of morpholine derivatives are characterized by two main multiplets corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms. The chemical shifts of these protons are significantly influenced by the nature of the substituent on the nitrogen atom.

CompoundSolventH-2, H-6 (δ, ppm)H-3, H-5 (δ, ppm)N-Substituent (δ, ppm)
Morpholine CDCl₃~3.71~2.88~1.89 (NH)
N-Acetylmorpholine CDCl₃~3.66~3.50~2.10 (CH₃)
N-Methylmorpholine CDCl₃~3.68~2.40~2.30 (CH₃)
4-Formylmorpholine CDCl₃~3.72~3.58~8.05 (CHO)
4-(2-Hydroxyethyl)morpholine CDCl₃~3.70~2.55~3.60 (CH₂OH), ~2.50 (NCH₂)
¹³C NMR Spectral Data

The ¹³C NMR spectra of these compounds typically show two signals for the morpholine ring carbons, corresponding to the carbons adjacent to the oxygen (C-2, C-6) and nitrogen (C-3, C-5). N-substitution affects the chemical shift of the C-3 and C-5 carbons.

CompoundSolventC-2, C-6 (δ, ppm)C-3, C-5 (δ, ppm)N-Substituent (δ, ppm)
Morpholine CDCl₃~67.2~45.9-
N-Acetylmorpholine CDCl₃~66.8~45.8, ~41.5~169.0 (C=O), ~21.2 (CH₃)
N-Methylmorpholine CDCl₃~67.0~54.8~46.2 (CH₃)
4-Formylmorpholine CDCl₃~66.7~45.5, ~40.5~163.2 (CHO)
4-(2-Hydroxyethyl)morpholine CDCl₃~67.1~59.5~60.9 (CH₂OH), ~53.8 (NCH₂)
FT-IR Spectral Data

The FT-IR spectra provide information about the functional groups present in the molecules. Key vibrational frequencies are listed below.

CompoundC-O-C Stretch (cm⁻¹)C-N Stretch (cm⁻¹)N-H Bend (cm⁻¹)C=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)
Morpholine ~1115~1140~1455-~3330 (N-H)
N-Acetylmorpholine ~1113~1028-~1645-
N-Methylmorpholine ~1115~1140---
4-Formylmorpholine ~1113~1070-~1670-
4-(2-Hydroxyethyl)morpholine ~1115~1135--~3400 (broad)
Mass Spectrometry Data (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) and major fragment ions are reported.

CompoundMolecular WeightMolecular Ion (m/z)Major Fragment Ions (m/z)
Morpholine 87.128757, 56, 42, 30
N-Acetylmorpholine 129.1612986, 70, 57, 43
N-Methylmorpholine 101.15101100, 71, 58, 42
4-Formylmorpholine 115.1311586, 57, 56
4-(2-Hydroxyethyl)morpholine 131.17131100, 86, 71, 57
UV-Vis Spectral Data

UV-Vis spectroscopy is primarily useful for compounds containing chromophores. For the compounds listed, significant absorption is generally observed only in the far UV region, unless a chromophoric substituent is present on the nitrogen.

CompoundSolventλmax (nm)
Morpholine Water< 200
N-Acetylmorpholine Ethanol~208
N-Methylmorpholine Water< 200
4-Formylmorpholine Ethanol~210
4-(2-Hydroxyethyl)morpholine Water< 200

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For neat liquids, a drop of the sample is placed between two KBr or NaCl plates.[5] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly on the ATR crystal.[6]

  • Background Spectrum : Record a background spectrum of the empty plates or the clean ATR crystal.

  • Sample Spectrum : Record the spectrum of the sample.

  • Data Analysis : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]

  • Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for these types of compounds.

  • Mass Analysis : The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, water, hexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.[8]

  • Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent.[9]

  • Sample Measurement : Record the UV-Vis spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

  • Data Analysis : The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Signaling Pathway and Experimental Workflow

The morpholine moiety is a key component in many inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[3][10] The diagram below illustrates a simplified PI3K/Akt/mTOR signaling pathway and the role of a morpholine-containing inhibitor.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway with a morpholine-containing inhibitor targeting PI3K.

The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized morpholine-containing compound.

Spectroscopic_Workflow Synthesis Synthesis of Morpholine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS UVVis UV-Vis Purification->UVVis StructureElucidation Structure Elucidation & Purity Assessment NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation UVVis->StructureElucidation DataComparison Comparison with Reference Data StructureElucidation->DataComparison

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Morpholinebutanenitrile, a key building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and explore alternative compounds to provide a thorough understanding of purity assessment in this context.

Introduction to Purity Assessment

This compound is a versatile intermediate used in the synthesis of various biologically active molecules. The presence of impurities, arising from starting materials, byproducts, or degradation products, can significantly impact the compound's reactivity, biological activity, and safety profile. Therefore, robust analytical methods are essential to ensure the quality and purity of the synthesized material.

Potential Impurities in the Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a 4-halobutanenitrile with morpholine. This process can lead to several potential impurities:

  • Unreacted Starting Materials: Residual morpholine and 4-halobutanenitrile.

  • Byproducts: Quaternary ammonium salts formed by the reaction of this compound with the alkyl halide.

  • Solvent-Related Impurities: Residual solvents used in the synthesis and purification steps.

  • Degradation Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques for assessing the purity of organic compounds like this compound.

Table 1: Comparison of HPLC and GC-MS for Purity Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation based on volatility and mass-to-charge ratio.
Typical Column C18 reversed-phase columnCapillary column (e.g., DB-5ms)
Mobile/Carrier Gas Acetonitrile/water gradientHelium
Detector UV-Vis or Mass SpectrometerMass Spectrometer
Sample Derivatization Not typically requiredMay be required to improve volatility
Sensitivity High (ng to pg range)Very high (pg to fg range)
Throughput HighModerate
Strengths - Excellent for non-volatile and thermally labile compounds.- High resolution for separating closely related impurities.- Robust and reproducible.- Provides structural information for impurity identification.- High sensitivity for trace analysis.
Limitations - May not be suitable for very volatile impurities.- Mass spectral information requires an MS detector.- Not suitable for non-volatile or thermally labile compounds.- Sample derivatization can add complexity.

Comparison with an Alternative: 4-(Piperidin-1-yl)butanenitrile

In many medicinal chemistry applications, the morpholine ring is often compared with the piperidine ring for its influence on physicochemical and pharmacological properties. Therefore, 4-(Piperidin-1-yl)butanenitrile represents a relevant alternative to this compound. The table below presents hypothetical purity data for synthesized batches of both compounds, as determined by HPLC.

Table 2: Hypothetical Purity Comparison of this compound and 4-(Piperidin-1-yl)butanenitrile

CompoundPurity (%) by HPLC (Area Normalization)Major Impurity
This compound98.5Unreacted Morpholine (0.8%)
4-(Piperidin-1-yl)butanenitrile97.9Dimer byproduct (1.2%)

This hypothetical data illustrates that while both syntheses can yield high-purity material, the impurity profiles may differ, necessitating specific analytical methods for each.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Purpose: To determine the purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of Mobile Phase A to obtain a 1 mg/mL solution.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B

  • Data Analysis:

    • The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Purpose: To identify and quantify volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas Flow (Helium): 1 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify impurities using an internal standard or by area normalization if response factors are similar.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the purity assessment process for synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesized_Product Synthesized this compound HPLC_Analysis HPLC Analysis (Purity Assessment) Synthesized_Product->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Impurity Identification) Synthesized_Product->GCMS_Analysis Purity_Check Purity > 98%? HPLC_Analysis->Purity_Check Further_Purification Further Purification Purity_Check->Further_Purification No Release_for_Use Release for Further Use Purity_Check->Release_for_Use Yes

Purity Assessment Workflow for this compound

Conclusion

The purity of this compound is critical for its successful application in research and drug development. A combination of analytical techniques, primarily HPLC for purity determination and GC-MS for volatile impurity identification, provides a comprehensive assessment of the compound's quality. By following detailed experimental protocols and understanding the potential impurity profile, researchers can ensure the integrity of their starting materials and the reliability of their subsequent experiments. The choice between this compound and its alternatives, such as 4-(Piperidin-1-yl)butanenitrile, will depend on the specific requirements of the application, including the acceptable purity levels and the nature of any impurities present.

comparative study of different synthetic routes to 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for 4-Morpholinebutanenitrile, with Supporting Experimental Data and Protocols.

This compound is a valuable building block in medicinal chemistry and materials science, prized for the physicochemical properties conferred by the morpholine moiety. The efficient and scalable synthesis of this intermediate is crucial for its application in research and development. This guide presents a comparative study of the primary synthetic routes to this compound, offering a detailed analysis of their respective advantages and limitations to inform methodology selection.

Executive Summary

The synthesis of this compound is predominantly achieved through two main strategies: N-alkylation of morpholine and reductive amination . This guide provides a head-to-head comparison of these methods, focusing on key performance indicators such as chemical yield, reaction conditions, and the nature of starting materials.

Our analysis indicates that N-alkylation of morpholine with a 4-halobutanenitrile is the more direct and efficient route , often proceeding with high yields and utilizing readily available starting materials. Reductive amination, while a versatile method for amine synthesis, is hampered in this specific case by the limited commercial availability of the required precursor, 4-oxobutanenitrile, potentially necessitating a multi-step preparatory sequence.

Comparison of Synthetic Routes

ParameterRoute 1: N-AlkylationRoute 2: Reductive Amination
Starting Materials Morpholine, 4-Chlorobutanenitrile or 4-BromobutanenitrileMorpholine, 4-Oxobutanenitrile (or its precursor)
Key Reagents/Catalysts Base (e.g., K₂CO₃, Na₂CO₃, Et₃N), optional Phase-Transfer CatalystReducing agent (e.g., NaBH(OAc)₃, H₂/Catalyst)
Typical Reaction Temperature Room Temperature to RefluxRoom Temperature
Typical Reaction Time 2 - 24 hours12 - 24 hours
Reported Yield High (Typical >90%)Moderate to High (Estimated)
Key Advantages High yields, readily available starting materials, straightforward procedure.Milder conditions, avoids halide leaving groups.
Key Disadvantages Potential for quarternary ammonium salt formation, use of halide reagents.Key precursor (4-oxobutanenitrile) is not widely available, potentially requiring additional synthetic steps.

Visualizing the Synthetic Pathways

To illustrate the distinct approaches, the following diagrams outline the workflow for each synthetic route.

N_Alkylation Morpholine Morpholine Reaction N-Alkylation Morpholine->Reaction Halobutanenitrile 4-Halobutanenitrile (X = Cl, Br) Halobutanenitrile->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile, Toluene) Solvent->Reaction Product This compound Workup Workup (Filtration, Extraction, Distillation) Workup->Product Reaction->Workup

Figure 1: Workflow for N-Alkylation Route.

Reductive_Amination Morpholine Morpholine Reaction Reductive Amination Morpholine->Reaction Oxobutanenitrile 4-Oxobutanenitrile Oxobutanenitrile->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Workup Workup (Quenching, Extraction, Chromatography) Workup->Product Reaction->Workup

Figure 2: Workflow for Reductive Amination Route.

Detailed Experimental Protocols

Route 1: N-Alkylation of Morpholine with 4-Halobutanenitrile

This procedure is based on established methods for the N-alkylation of morpholine and related amines. A representative protocol using 4-chlorobutanenitrile is provided below.

Materials:

  • Morpholine

  • 4-Chlorobutanenitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a dry round-bottom flask, add morpholine (1.0 equivalent) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.

  • Slowly add 4-chlorobutanenitrile (1.1 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Expected Outcome: This method is anticipated to provide a high yield of the desired product, likely exceeding 90%, with good purity after distillation.

Route 2: Reductive Amination of 4-Oxobutanenitrile with Morpholine

The following is a general protocol for reductive amination, which would be applicable if 4-oxobutanenitrile were readily available.

Materials:

  • Morpholine

  • 4-Oxobutanenitrile

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, dissolve 4-oxobutanenitrile (1.0 equivalent) and morpholine (1.1 equivalents) in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete (typically 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Concluding Remarks

For the synthesis of this compound, the N-alkylation of morpholine with a 4-halobutanenitrile represents the most practical and efficient approach for most laboratory and potential scale-up applications. The high yields, operational simplicity, and availability of starting materials make it the superior choice. While reductive amination is a powerful tool in organic synthesis, its application here is constrained by the accessibility of the aldehyde precursor. Future work may focus on developing a more direct and cost-effective synthesis of 4-oxobutanenitrile to enhance the viability of the reductive amination route. Researchers should select the synthetic route that best aligns with their specific requirements for scale, purity, and available resources.

characterization data for 4-Morpholinebutanenitrile reference standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the characterization data for the 4-Morpholinebutanenitrile reference standard. It is intended for researchers, scientists, and drug development professionals who require a reliable and well-characterized standard for their analytical needs. This document presents key physical and chemical properties, spectral data, and analytical methodologies for purity assessment, comparing it with alternative analytical techniques.

Physicochemical Properties

The fundamental properties of the this compound reference standard are summarized below. These values are critical for its use in quantitative analysis and method development.

PropertyValueSource
Molecular FormulaC8H14N2OPubChem
Molecular Weight154.21 g/mol PubChem[1]
Exact Mass154.110613074 DaPubChem[1]
XLogP3-0.1PubChem[1]
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and identification of the reference standard. The following data has been reported for this compound.

TechniqueData SummarySource
¹H NMR Spectra availablePubChem[1]
¹³C NMR Spectra availablePubChem[1]
Infrared (IR) Vapor Phase IR Spectra availablePubChem[1]

Analytical Methodologies for Purity Assessment

The purity of a reference standard is its most critical attribute. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common and powerful techniques for assessing the purity of pharmaceutical reference standards. While specific validated methods for this compound are not publicly available, methodologies for structurally similar morpholine derivatives can be adapted.[2]

Comparative Performance of Analytical Techniques

The following table compares the typical performance characteristics of HPLC and GC-MS for the analysis of morpholine-containing compounds.[2] The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) ~0.1000 µg/mL~7.3 µg/L
Limit of Quantitation (LOQ) ~0.3001 µg/mL~24.4 µg/L
Accuracy (Recovery %) 97.9% to 100.4%94.3% to 109.0%
Precision (RSD %) 0.79%Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%
Sample Throughput HighModerate
Derivatization Often required for UV detectionMay be required for volatility

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results. The following are example protocols for HPLC and GC-MS that can serve as a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Perform Serial Dilutions B->C D Inject Sample onto HPLC System C->D E Isocratic/Gradient Elution D->E F UV Detection E->F G Integrate Chromatographic Peaks F->G H Calculate Purity (% Area) G->H GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Reference Standard in a Volatile Solvent B (Optional) Derivatization A->B C Inject into GC B->C D Temperature Programmed Separation C->D E Mass Spectrometry Detection D->E F Identify Peaks by Mass Spectra E->F G Quantify Impurities F->G

References

alternative reagents to 4-chlorobutyronitrile for morpholine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of morpholine to produce 4-substituted morpholines is a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals. The choice of alkylating agent is critical, influencing reaction efficiency, cost, and environmental impact. While 4-chlorobutyronitrile is a commonly used reagent for the introduction of a cyanobutyl group, a range of alternatives exist, each with distinct advantages and disadvantages.

This guide provides an objective comparison of alternative reagents to 4-chlorobutyronitrile for the alkylation of morpholine, supported by experimental data and detailed protocols. We will explore the impact of different leaving groups on the alkylating agent, as well as alternative synthetic strategies such as reductive amination and Michael addition.

Comparison of Alkylating Agents

The most straightforward alternative to 4-chlorobutyronitrile involves modifying the leaving group on the four-carbon nitrile chain. The reactivity of the leaving group significantly impacts the reaction rate and conditions required for efficient alkylation. The general order of reactivity for halide leaving groups in SN2 reactions is I > Br > Cl > F.

ReagentTypical Reaction ConditionsYield (%)Reaction TimeKey AdvantagesKey Disadvantages
4-Chlorobutyronitrile Morpholine (2-3 eq.), K₂CO₃, CH₃CN, reflux70-85%12-24 hLow cost, readily available.Slower reaction times, may require higher temperatures.
4-Bromobutyronitrile Morpholine (2 eq.), K₂CO₃, CH₃CN, 60 °C~90%4-8 hFaster reaction than chloride, milder conditions.Higher cost than chloride.
4-Iodobutyronitrile Morpholine (2 eq.), K₂CO₃, CH₃CN, rtHigh< 4 hHighest reactivity, room temperature reaction possible.High cost, potential for instability.
4-Tosyloxybutyronitrile Morpholine (1.5 eq.), K₂CO₃, DMF, 80 °CGood6-12 hGood leaving group, crystalline solid (easy to handle).Requires preparation from the corresponding alcohol, adds a synthetic step.

Note: Yields and reaction times are approximate and can vary depending on the specific reaction conditions and scale.

Alternative Synthetic Routes

Beyond simple nucleophilic substitution, other synthetic strategies can be employed to synthesize 4-morpholinobutyronitrile. These routes offer alternative starting materials and reaction pathways.

Reductive Amination

Reductive amination provides a powerful method for C-N bond formation. In this approach, morpholine is reacted with a carbonyl compound, such as an aldehyde, to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

Hypothetical Reaction:

Reductive_Amination Morpholine Morpholine Iminium Iminium Ion Intermediate Morpholine->Iminium Oxo 4-Oxobutyronitrile Oxo->Iminium Product 4-Morpholinobutyronitrile Iminium->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Reductive amination pathway for the synthesis of 4-morpholinobutyronitrile.
Michael Addition

The Michael addition involves the conjugate addition of a nucleophile, in this case, morpholine, to an α,β-unsaturated carbonyl compound. For the synthesis of 4-morpholinobutyronitrile, a suitable Michael acceptor would be an acrylonitrile derivative.

Hypothetical Reaction:

Michael_Addition Morpholine Morpholine Enolate Enolate Intermediate Morpholine->Enolate Acrylonitrile Acrylonitrile Derivative Acrylonitrile->Enolate Product 4-Morpholinobutyronitrile Enolate->Product

Michael addition pathway for the synthesis of 4-morpholinobutyronitrile.

Experimental Protocols

General Procedure for Morpholine Alkylation with 4-Halobutyronitriles

Materials:

  • Morpholine

  • 4-Halobutyronitrile (Chloro, Bromo, or Iodo)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (2.0 equivalents) and acetonitrile.

  • Add potassium carbonate (1.5 equivalents) to the mixture.

  • Slowly add the 4-halobutyronitrile (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (reflux for chloro, 60°C for bromo, room temperature for iodo) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 4-morpholinobutyronitrile.

General Procedure for Reductive Amination

Materials:

  • Morpholine

  • 4-Oxobutyronitrile (or a suitable precursor)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

Procedure:

  • To a round-bottom flask, add morpholine (1.2 equivalents) and the carbonyl compound (1.0 equivalent) in the chosen solvent.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Reagent Selection and Synthesis

experimental_workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Purification A Define Synthesis Scale and Cost Constraints C Select Reagent: - 4-Chlorobutyronitrile (Cost-effective) - 4-Bromobutyronitrile (Faster) - Reductive Amination (Alternative Precursor) - Michael Addition (Alternative Pathway) A->C B Assess Reactivity and Safety of Reagents B->C D Perform Synthesis Following Appropriate Protocol C->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F Work-up and Isolation of Crude Product E->F G Purification (Distillation or Chromatography) F->G H Characterization of Final Product (NMR, IR, MS) G->H

Safety Operating Guide

Proper Disposal of 4-Morpholinebutanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 4-Morpholinebutanenitrile, a compound requiring careful handling due to its potential hazards.

Based on its chemical structure, this compound is presumed to share hazards with both morpholine and nitrile-containing compounds. These hazards include flammability, toxicity (harmful if swallowed, in contact with skin, or inhaled), and corrosivity, potentially causing severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment and to follow specific disposal protocols to mitigate risks.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all personnel are familiar with its potential hazards and have access to the necessary safety equipment. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Personal Protective Equipment (PPE) and Spill Kit Components

CategoryItemSpecifications
Personal Protective Equipment GlovesChemical-resistant (e.g., Nitrile rubber)
Eye ProtectionSafety glasses with side-shields or chemical safety goggles
Body ProtectionFlame-retardant lab coat
Respiratory ProtectionUse in a well-ventilated area or with a fume hood
Spill Kit Components Absorbent MaterialInert material such as vermiculite, dry sand, or earth
Neutralizing Agent (for spills)Sodium bisulfate (for morpholine-like spills)
Collection ToolsSpark-proof scoops and shovels
Waste ContainerSealable, labeled container for hazardous waste

Step-by-Step Disposal Plan

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] On-site treatment is not recommended without a thorough understanding of the chemical reactions and potential byproducts.

Experimental Protocol: Waste Collection and Storage

  • Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[3] Incompatible materials include strong oxidizing agents and strong acids, which may react violently or release toxic gases.[4]

  • Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill, used gloves) in a designated, chemically compatible, and clearly labeled hazardous waste container. The container must be securely sealed to prevent leaks or spills.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[5]

Spill Management Protocol

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2][6] Eliminate all ignition sources.[6]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[2][6] Do not use combustible materials like sawdust.[2]

  • Neutralization (for morpholine component): For spills of morpholine-containing compounds, covering the spill with sodium bisulfate to neutralize the material is a recommended step.[7]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled, and sealed container for hazardous waste.[2][5][6]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[2] Do not wash spills into the sewer system.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_preparation Preparation cluster_disposal_path Disposal Path cluster_spill_response Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated spill Spill Occurs? fume_hood->spill collect_waste Collect in a Labeled, Sealable Hazardous Waste Container waste_generated->collect_waste Yes end End waste_generated->end No store_waste Store Safely Away from Incompatible Materials collect_waste->store_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal professional_disposal->end spill->waste_generated No evacuate Evacuate Area & Ensure Ventilation spill->evacuate Yes contain Contain Spill with Inert Absorbent evacuate->contain collect_spill Collect Contaminated Material into Hazardous Waste Container contain->collect_spill collect_spill->store_waste

Caption: Disposal Workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-Morpholinebutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for handling 4-Morpholinebutanenitrile. Adherence to these guidelines is crucial for ensuring personal safety and environmental protection in the laboratory.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Hazard ClassCategory
Acute Toxicity, Oral4
Serious Eye Irritation2

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

PPE ItemSpecification
Hand Protection Chemical-resistant nitrile rubber gloves.[2][3][4][5] Inspect gloves before use.[6] For extended contact or immersion, consider heavier-duty nitrile gauntlets.[7]
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8][9]
Skin and Body Protection A flame-retardant lab coat or long-sleeved protective clothing.[6][8] Ensure clothing is fully buttoned.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or for large-scale operations, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter should be used.[6]

PPE_Workflow start Assess Task handling Handling this compound? start->handling ppe_required Mandatory PPE: - Nitrile Gloves - Safety Goggles - Lab Coat handling->ppe_required Yes no_handling No PPE Required for this Task handling->no_handling No splash_risk Risk of Splash or Aerosol Generation? ppe_required->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes fume_hood Work in Fume Hood splash_risk->fume_hood No face_shield->fume_hood proceed Proceed with Work fume_hood->proceed

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and accessible.

    • Assemble all necessary materials and equipment before handling the chemical.

    • Verify that an emergency eyewash station and safety shower are unobstructed and functional.

    • Prepare a designated and clearly labeled waste container for this compound waste.[11]

  • Handling:

    • Don all required PPE as specified in the table above.

    • Conduct all manipulations of this compound within a chemical fume hood to prevent inhalation of vapors.[10]

    • Use compatible dispensing tools (e.g., glass pipettes, syringes) to handle the liquid.

    • Avoid direct contact with skin and eyes.[8] In case of accidental contact, follow the first aid measures outlined below.

    • Keep the container tightly closed when not in use to minimize vapor release.[6]

  • Post-Handling:

    • Wipe down the work surface with a suitable decontaminating solution.

    • Carefully remove gloves, avoiding skin contact, and dispose of them in the designated hazardous waste container.[5]

    • Wash hands thoroughly with soap and water after completing the work.[10]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, separately from other waste streams.[12]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for all this compound waste.[11]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[11]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Pickup and Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[11]

    • Do not dispose of this compound down the drain or in the regular trash.[11]

Disposal_Workflow start Generate Waste segregate Segregate this compound Waste from Other Streams start->segregate containerize Place in Labeled, Leak-Proof Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Emergency Procedures

IncidentFirst Aid and Emergency Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation persists, call a physician.[6]
Inhalation Move the person to fresh air.[6] If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Call a physician or poison control center immediately.[8]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[13] Ventilate the area and wash the spill site after material pickup is complete.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.